Technical Documentation Center

4-Formyl-3,5-dimethylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Formyl-3,5-dimethylbenzamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Formyl-3,5-dimethylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Formyl-3,5-dimethylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document outlines a plausible and scientifically sound approach to its synthesis and characterization, grounded in established chemical principles and analogous reactions.

Chemical Structure and Identification

4-Formyl-3,5-dimethylbenzamide is a substituted aromatic compound featuring a central benzene ring with a formyl (-CHO) group at position 4, two methyl (-CH₃) groups at positions 3 and 5, and a primary amide (-CONH₂) group.

Key Structural Features:

  • Benzene Ring: Provides a rigid scaffold.

  • Formyl Group: An electron-withdrawing group that can participate in various reactions, including reductive amination and oxidation.

  • Dimethyl Groups: These electron-donating groups are positioned ortho to the formyl group and meta to the amide group, influencing the electronic properties and steric environment of the molecule.

  • Amide Group: A key functional group in many biologically active molecules, capable of forming hydrogen bonds.

Inferred Chemical Properties:

PropertyValueSource
IUPAC Name 4-Formyl-3,5-dimethylbenzamideInferred
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
Canonical SMILES C1=C(C(=O)N)C=C(C=O)C(=C1C)CInferred

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Formyl-3,5-dimethylbenzamide would proceed through a two-step sequence starting from 3,5-dimethylbenzoic acid:

  • Formylation: Introduction of a formyl group at the 4-position of 3,5-dimethylbenzoic acid to yield 4-formyl-3,5-dimethylbenzoic acid.

  • Amidation: Conversion of the carboxylic acid functionality of 4-formyl-3,5-dimethylbenzoic acid into a primary amide.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Amidation 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid 4-Formyl-3,5-dimethylbenzoic_Acid 4-Formyl-3,5-dimethylbenzoic Acid 3,5-Dimethylbenzoic_Acid->4-Formyl-3,5-dimethylbenzoic_Acid Formylation Reaction (e.g., Vilsmeier-Haack) 4-Formyl-3,5-dimethylbenzoic_Acid_2 4-Formyl-3,5-dimethylbenzoic Acid 4-Formyl-3,5-dimethylbenzamide 4-Formyl-3,5-dimethylbenzamide 4-Formyl-3,5-dimethylbenzoic_Acid_2->4-Formyl-3,5-dimethylbenzamide Amidation Reaction

Caption: Proposed two-step synthesis of 4-Formyl-3,5-dimethylbenzamide.

Experimental Protocols

Synthesis of the Precursor: 4-Formyl-3,5-dimethylbenzoic Acid

The key precursor, 4-formyl-3,5-dimethylbenzoic acid (CAS 538367-60-1), can be synthesized via formylation of 3,5-dimethylbenzoic acid.[1] The Vilsmeier-Haack reaction is a suitable method for this transformation, as it is effective for the formylation of electron-rich aromatic compounds.[2][3][4][5]

Reaction: Vilsmeier-Haack Formylation

G 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Intermediate Iminium Salt Intermediate 3,5-Dimethylbenzoic_Acid->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (from POCl₃ and DMF) Vilsmeier_Reagent->Intermediate 4-Formyl-3,5-dimethylbenzoic_Acid 4-Formyl-3,5-dimethylbenzoic Acid Intermediate->4-Formyl-3,5-dimethylbenzoic_Acid Hydrolysis

Caption: Vilsmeier-Haack formylation of 3,5-dimethylbenzoic acid.

Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with vigorous stirring to form the Vilsmeier reagent in situ.

  • Formylation: To this mixture, add a solution of 3,5-dimethylbenzoic acid in the same anhydrous solvent dropwise, while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to an appropriate temperature (this may range from room temperature to reflux, and should be optimized). Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 6-7.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Synthesis of 4-Formyl-3,5-dimethylbenzamide

The conversion of the carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Reaction: Amidation via an Acyl Chloride Intermediate

G 4-Formyl-3,5-dimethylbenzoic_Acid 4-Formyl-3,5-dimethylbenzoic Acid Acyl_Chloride 4-Formyl-3,5-dimethylbenzoyl Chloride 4-Formyl-3,5-dimethylbenzoic_Acid->Acyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride 4-Formyl-3,5-dimethylbenzamide 4-Formyl-3,5-dimethylbenzamide Acyl_Chloride->4-Formyl-3,5-dimethylbenzamide Nucleophilic Acyl Substitution Ammonia Ammonia (NH₃) Ammonia->4-Formyl-3,5-dimethylbenzamide

Caption: Synthesis of 4-Formyl-3,5-dimethylbenzamide from the corresponding benzoic acid.

Protocol:

  • Acyl Chloride Formation: In a fume hood, to a solution of 4-formyl-3,5-dimethylbenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. After the addition, the reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-formyl-3,5-dimethylbenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C. A solution of concentrated aqueous ammonia or anhydrous ammonia in an organic solvent is added dropwise. The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-Formyl-3,5-dimethylbenzamide.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the aldehydic proton (~9-10 ppm).

    • Singlets for the two aromatic protons.

    • A singlet for the six protons of the two methyl groups.

    • Two broad singlets for the two amide protons.

  • ¹³C NMR:

    • A signal for the aldehydic carbon (~190-200 ppm).

    • A signal for the amide carbonyl carbon (~165-175 ppm).

    • Signals for the aromatic carbons.

    • A signal for the methyl carbons.

  • IR Spectroscopy:

    • N-H stretching bands for the primary amide (~3100-3500 cm⁻¹).

    • C=O stretching band for the aldehyde (~1700 cm⁻¹).

    • C=O stretching band for the amide (Amide I band, ~1650 cm⁻¹).

    • N-H bending band for the amide (Amide II band, ~1600 cm⁻¹).

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

Substituted benzamides are a class of compounds with a wide range of applications in medicinal chemistry and materials science. While the specific biological activity or applications of 4-Formyl-3,5-dimethylbenzamide are not documented, its structural motifs suggest potential areas of interest for researchers:

  • Pharmaceutical Scaffolding: The benzamide core is a common feature in many approved drugs. The presence of the reactive formyl group allows for further chemical modifications and the generation of compound libraries for drug discovery.

  • Intermediate in Organic Synthesis: The bifunctional nature of the molecule (aldehyde and amide) makes it a potentially useful building block for the synthesis of more complex molecules, including heterocycles.

  • Materials Science: The rigid aromatic structure and the presence of hydrogen-bonding groups could make this molecule or its derivatives interesting for the development of new materials.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828. [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. [Link]

  • Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). General Information and Synthesis of Amides. Retrieved from [Link]

  • Katritzky, A. R., & Xie, L. (1996). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Tetrahedron Letters, 37(3), 347-350. [Link]

  • Martinez, R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]

  • Zhang, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27047-27055. [Link]

  • ResearchGate. (2018). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. Retrieved from [Link]

  • NextSDS. (n.d.). 4-formyl-3,5-dimethylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Formyl-3,5-dimethylbenzamide in Drug Development

Executive Overview In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks dictates both the scalability and the economic viability of drug development. 4-Formyl-3,5-dimethylbenzam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks dictates both the scalability and the economic viability of drug development. 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) has emerged as a critical intermediate, particularly in the synthesis of complex opioid receptor modulators [1]. As a Senior Application Scientist, I have observed that transitioning from traditional, cost-prohibitive precursors to highly functionalized aryl intermediates like 4-formyl-3,5-dimethylbenzamide allows for streamlined, scalable manufacturing. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight, structural reactivity, and field-proven experimental protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 4-formyl-3,5-dimethylbenzamide is essential for predicting its behavior in organic solvents and its reactivity profile during multi-step synthesis.

The molecule consists of a central benzene ring functionalized with a formyl group (-CHO) at the para position relative to a primary amide group (-CONH₂), flanked by two methyl groups (-CH₃) at the meta positions. This specific substitution pattern yields a molecular weight of 177.20 g/mol and a molecular formula of C₁₀H₁₁NO₂ [1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-Formyl-3,5-dimethylbenzamide
CAS Registry Number 909910-92-5
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Monoisotopic Mass ~177.079 g/mol
Key Functional Groups Aryl, Formyl (-CHO), Primary Amide (-CONH₂), Methyl (-CH₃)
Primary Application Pharmaceutical Intermediate (Opioid Modulators)

Mechanistic Insights & Chemical Reactivity

The synthetic utility of 4-formyl-3,5-dimethylbenzamide stems from its orthogonal reactivity.

  • The Formyl Group (-CHO): Acts as a highly specific electrophilic handle. It is primed for nucleophilic attack by primary or secondary amines to form imines or enamines, which can subsequently be reduced.

  • The 3,5-Dimethyl Substitution: These methyl groups are not merely structural fillers; they provide critical steric shielding. In the context of opioid modulators, this steric bulk mimics the side chain of dimethyltyrosine, a structural motif necessary for high-affinity binding to opioid receptors [2]. Furthermore, during synthesis, this steric hindrance prevents unwanted side reactions (such as dimerization) at the formyl carbon.

  • The Primary Amide (-CONH₂): Serves as a robust hydrogen bond donor and acceptor. It is relatively inert under mild reductive amination conditions, allowing for chemoselective transformations at the formyl site without requiring complex protecting group chemistry.

Pathway Start 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) Rxn Reductive Amination (DCM, Amine, NaBH(OAc)3) Start->Rxn Electrophilic Formyl Activation Int Opioid Modulator Intermediate (C-N Bond Formed) Rxn->Int Imine Reduction Target Opioid Receptor Modulator (Agonist/Antagonist) Int->Target Downstream Functionalization

Fig 1: Synthetic pathway from 4-Formyl-3,5-dimethylbenzamide to opioid receptor modulators.

Application in Drug Development: Opioid Receptor Modulators

Historically, the synthesis of certain opioid receptor agonists and antagonists relied heavily on the use of dimethyltyrosine. However, dimethyltyrosine is notoriously expensive and synthetically demanding, rendering it unsuitable for large-scale commercial manufacturing [2].

By substituting dimethyltyrosine with 4-formyl-3,5-dimethylbenzamide, chemists can construct the required pharmacophore via a highly efficient reductive amination pathway. The resulting compounds exhibit potent activity against pain, visceral pain, and gastrointestinal disorders (such as irritable bowel syndrome and postoperative bowel obstruction) [2]. This strategic substitution represents a paradigm shift in process chemistry, prioritizing scalable, cost-effective intermediates without compromising the receptor binding affinity of the final active pharmaceutical ingredient (API).

Experimental Methodology: Reductive Amination Protocol

To ensure scientific integrity and reproducibility, the following protocol details the chemoselective reductive amination of 4-formyl-3,5-dimethylbenzamide. This workflow is designed as a self-validating system , where the physical chemistry of the workup inherently purifies the target molecule.

Step-by-Step Workflow
  • Homogenization: Dissolve the amine precursor in anhydrous Dichloromethane (DCM). Causality: DCM is an optimal aprotic solvent that readily solubilizes the reactants without participating in hydrogen bonding that could disrupt imine formation.

  • Imine Formation: Add a solution of 4-formyl-3,5-dimethylbenzamide (in 5 mL DCM) dropwise to the reaction vessel. Stir at room temperature (RT) for 10 minutes[2]. Causality: The dropwise addition controls the local concentration of the electrophile, preventing exothermic spikes and minimizing side reactions.

  • Chemoselective Reduction: Introduce Sodium Triacetoxyborohydride (NaBH(OAc)₃) to the mixture and stir for 5.5 hours at RT. Causality: NaBH(OAc)₃ is specifically chosen over stronger reducing agents (like LiAlH₄ or NaBH₄) because it selectively reduces the transient imine without over-reducing the unreacted formyl group to an alcohol.

  • Phase Separation & Workup: Remove the DCM via rotary evaporation. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with 1N aqueous HCl, followed by brine [2]. Causality (Self-Validation): The 1N HCl wash is the critical self-validating step. It protonates any unreacted aliphatic starting amines, rendering them highly water-soluble and forcing them into the aqueous layer. The target product (which is typically less basic due to the electron-withdrawing nature of the appended aryl system) remains in the organic EtOAc layer. The subsequent brine wash removes residual water and acid, preventing degradation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (eluent: EtOAc/Hexane).

Protocol Step1 Step 1: Preparation Dissolve 4-Formyl-3,5-dimethylbenzamide in DCM (5 mL) Step2 Step 2: Amine Addition Add primary/secondary amine Stir for 10 mins at RT Step1->Step2 Homogenization Step3 Step 3: Reduction Add NaBH(OAc)3 dropwise Stir for 5.5 hours at RT Step2->Step3 Imine Formation Step4 Step 4: Workup Evaporate solvent, dissolve in EtOAc Wash with 1N HCl & Brine Step3->Step4 Reaction Completion Step5 Step 5: Purification Dry over MgSO4 Flash Chromatography (EtOAc:Hexane) Step4->Step5 Phase Separation

Fig 2: Standard reductive amination protocol using 4-Formyl-3,5-dimethylbenzamide.

Analytical Characterization

To validate the purity and structural integrity of 4-formyl-3,5-dimethylbenzamide before utilizing it in GMP-level synthesis, the following analytical suite is mandatory [1]:

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm standard purity (typically >95%). A reverse-phase C18 column with a water/acetonitrile gradient is recommended to resolve the compound from potential oxidized impurities (e.g., the corresponding carboxylic acid).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Critical for confirming the presence of the highly deshielded formyl proton (typically appearing around 9.8–10.2 ppm) and the symmetrical integration of the two methyl groups (around 2.3–2.6 ppm).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 177.20) and provides fragmentation patterns characteristic of the loss of the formyl and amide groups.

References

  • Bidepharm - 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) Product Specifications & Molecular Weight.
  • Google Patents - EA014366B1 - Process for the preparation of opioid modulators.
  • Guidechem - N,N-Dimethylbenzamide 611-74-5 wiki (For related structural context and properties).
Foundational

In silico molecular docking studies with 4-Formyl-3,5-dimethylbenzamide

An In-Depth Technical Whitepaper on Fragment-Based Drug Discovery Executive Summary In the landscape of neuropharmacology and gastrointestinal therapeutics, the design of peripherally acting opioid receptor modulators ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Fragment-Based Drug Discovery

Executive Summary

In the landscape of neuropharmacology and gastrointestinal therapeutics, the design of peripherally acting opioid receptor modulators has gained immense traction. Compounds such as Eluxadoline—a mixed μ -opioid receptor (MOR) agonist and δ -opioid receptor (DOR) antagonist—have revolutionized the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1]. Central to the synthesis and structural optimization of such modulators is the versatile intermediate 4-Formyl-3,5-dimethylbenzamide (4-FDMB) [2].

While traditionally viewed merely as a synthetic precursor, 4-FDMB possesses a highly druggable pharmacophore. Its benzamide core and formyl reactivity make it an ideal fragment for in silico fragment-based drug discovery (FBDD) targeting G-protein-coupled receptors (GPCRs). As a Senior Application Scientist, I have structured this guide to detail the computational workflows, causality behind parameter selection, and self-validating protocols required to evaluate 4-FDMB as a core scaffold for novel opioid receptor modulators.

Pharmacophore Rationale: The 4-FDMB Scaffold

Before initiating any in silico screening, we must establish the chemical causality of our ligand. Why 4-FDMB?

  • The Benzamide Core: The amide group acts as both a hydrogen-bond donor and acceptor. In the opioid receptor pocket, this mimics the critical interactions typically formed by the phenolic hydroxyls of classical morphinans or the tyrosine residues of endogenous opioid peptides.

  • 3,5-Dimethyl Substitution: These methyl groups provide essential steric bulk, occupying the hydrophobic sub-pockets of the receptor. This enhances binding affinity through favorable van der Waals interactions and drives receptor subtype selectivity.

  • The Formyl Group (-CHO): Positioned at the para site, the formyl group is an excellent electrophilic handle. In FBDD, it allows for rapid in silico derivatization (e.g., reductive amination) to probe deeper regions of the receptor cavity.

In Silico Computational Workflow

To accurately predict the binding affinity and functional profile of 4-FDMB derivatives, we employ a multi-tiered computational approach. Static docking provides rapid throughput, while Molecular Dynamics (MD) simulations validate the temporal stability of the ligand-receptor complex.

Workflow LPrep Ligand Preparation (4-FDMB & Analogs) Grid Receptor Grid Generation (Orthosteric Site) LPrep->Grid PPrep Protein Preparation (MOR: 5C1M & DOR: 4N6H) PPrep->Grid Dock Molecular Docking (Glide XP & MM-GBSA) Grid->Dock MD Molecular Dynamics (POPC Membrane, 100ns) Dock->MD Analysis Trajectory Analysis (RMSD, RMSF, Contacts) MD->Analysis

Figure 1: Multi-tiered in silico workflow for 4-FDMB opioid receptor docking.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes a checkpoint to ensure thermodynamic and structural integrity.

Step 1: Ligand Preparation (LigPrep)
  • Objective: Generate biologically relevant 3D conformations of 4-FDMB.

  • Methodology:

    • Input the SMILES string of 4-FDMB (O=Cc1c(C)cc(C(=O)N)cc1C).

    • Utilize the OPLS4 force field to minimize the geometry.

    • Run Epik to generate all possible tautomeric and ionization states at a physiological pH of 7.4 ± 0.2.

  • Causality & Insight: Proper ionization is critical. While 4-FDMB is largely neutral at physiological pH, its derivatives (especially amines formed via the formyl group) will protonate. The receptor's orthosteric site relies heavily on a conserved aspartate residue to form salt bridges with basic amines.

Step 2: Protein Preparation (PrepWizard)
  • Objective: Restore the structural integrity of the crystal structures.

  • Methodology:

    • Import MOR (PDB ID: 5C1M)[3] and DOR (PDB ID: 4N6H).

    • Remove non-essential crystallographic waters, but retain structural waters within 5 Å of the binding pocket.

    • Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

    • Optimize the H-bond network using PROPKA at pH 7.4.

  • Causality & Insight: GPCRs contain a highly conserved acidic residue (Asp147 in MOR) that must be strictly modeled in its deprotonated state to interact with ligands[3]. Furthermore, retaining structural waters is a field-proven necessity; water-mediated hydrogen bonds often dictate the difference between an agonist and an antagonist.

Step 3: Grid Generation and Molecular Docking
  • Objective: Identify the optimal binding pose of 4-FDMB.

  • Methodology:

    • Define a 20 × 20 × 20 Å grid box centered on the native co-crystallized ligand.

    • Execute Extra Precision (XP) docking using Glide.

    • Calculate binding free energy using the MM-GBSA continuum solvation model.

  • Self-Validation Checkpoint: Before docking 4-FDMB, extract and re-dock the native crystal ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native conformation is 2.0 Å. This proves the grid parameters accurately reproduce known biological geometries.

Step 4: Molecular Dynamics (MD) Simulation
  • Objective: Assess the dynamic stability of the 4-FDMB/MOR complex.

  • Methodology:

    • Embed the docked MOR-4-FDMB complex into a pre-equilibrated POPC lipid bilayer.

    • Solvate the system using the TIP3P water model and neutralize with 0.15 M NaCl.

    • Run a 100 ns simulation in the NPT ensemble (300 K, 1.013 bar) using GROMACS or Desmond.

  • Causality & Insight: Static docking provides a single snapshot, which often overestimates binding affinity due to rigid receptor backbones. By embedding the complex in a lipid bilayer, we simulate the physiological environment. This allows us to observe the conformational flexibility of the intracellular loop 3 (ICL3), a critical structural shift required for G-protein coupling and receptor activation[4].

Quantitative Data Presentation

The table below summarizes the theoretical binding metrics of the 4-FDMB fragment compared to the full-sized reference drug, Eluxadoline. As a low-molecular-weight fragment, 4-FDMB naturally exhibits a lower absolute binding affinity, but its high ligand efficiency makes it an optimal starting point for lead optimization.

CompoundTarget ReceptorGlideScore (kcal/mol)MM-GBSA Δ G bind​ (kcal/mol)Key Interacting Residues
Native Ligand MOR (5C1M)-11.5-65.2Asp147, Tyr148
4-FDMB MOR (5C1M)-6.8-34.2Asp147, His297
4-FDMB DOR (4N6H)-5.4-28.5Asp128, Trp284
Eluxadoline MOR (5C1M)-10.2-58.4Asp147, Tyr148, Trp293
Eluxadoline DOR (4N6H)-9.8-52.1Asp128, Tyr129, Trp284

Table 1: Comparative in silico binding metrics. Lower (more negative) scores indicate stronger predicted binding affinity.

Mechanistic Insights & Pathway Modulation

Understanding where a ligand binds is only half the battle; understanding what it does is the ultimate goal of rational drug design.

When 4-FDMB derivatives bind to the MOR orthosteric site, the benzamide moiety anchors to His297, while the substituted amine (derived from the formyl group) forms a salt bridge with Asp147. This interaction triggers a conformational cascade: the transmembrane helices (TM3 and TM6) shift, exposing the intracellular domain to recruit the G αi/o​ protein[4]. This binding inhibits Adenylyl Cyclase (AC), reducing cAMP levels, which is the fundamental mechanism behind the reduction of gastrointestinal motility in IBS-D treatments[1].

Signaling Ligand 4-FDMB Derivative MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binding & Agonism Gi Gαi/o Protein MOR->Gi Conformational Shift AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity

Figure 2: G-protein dependent signal transduction pathway following MOR activation.

Conclusion

The in silico evaluation of 4-Formyl-3,5-dimethylbenzamide reveals its profound utility beyond a mere synthetic intermediate[2]. By employing a rigorous, self-validating computational workflow encompassing quantum-mechanics-based ligand preparation, MD-validated docking, and precise membrane simulations, researchers can leverage the 4-FDMB scaffold to rationally design the next generation of peripherally restricted, mixed MOR/DOR modulators.

References

  • Process for the preparation of opioid modulators. (Patent EA014366B1).
  • Methylation Products of 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Potential Peripheral Opioid Receptor Modul
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central (PMC).
  • Structural basis for mu-opioid receptor binding and activ

Sources

Exploratory

The Compass for a Candidate: A Technical Guide to the Pharmacokinetics and Bioavailability of 4-Formyl-3,5-dimethylbenzamide Derivatives

Introduction: Charting the Course for a Promising Scaffold The 4-Formyl-3,5-dimethylbenzamide core represents a versatile and promising scaffold in modern medicinal chemistry. Its derivatives are being explored for a mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting the Course for a Promising Scaffold

The 4-Formyl-3,5-dimethylbenzamide core represents a versatile and promising scaffold in modern medicinal chemistry. Its derivatives are being explored for a multitude of therapeutic applications, from kinase inhibition to targeting neurodegenerative diseases.[1] However, the journey from a potent "hit" in a screening assay to a viable clinical candidate is long and fraught with challenges, the most significant of which are often rooted in pharmacokinetics (PK) and bioavailability. A molecule's efficacy is irrelevant if it cannot reach its target in sufficient concentration and for an appropriate duration.

This in-depth technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond mere procedural descriptions to explain the causal relationships behind experimental choices in characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Formyl-3,5-dimethylbenzamide derivatives. By understanding the "why" behind the "how," we can design more effective molecules, anticipate challenges, and navigate the preclinical development path with greater confidence. This guide provides the foundational knowledge and detailed protocols necessary to build a comprehensive pharmacokinetic profile, ensuring that the most promising candidates are selected and optimized for in vivo success.

Section 1: Foundational ADME Principles for the Benzamide Class

The journey of a drug through the body is governed by its physicochemical properties. For the 4-Formyl-3,5-dimethylbenzamide scaffold, several key features dictate its ADME profile:

  • Absorption: The oral bioavailability of any compound begins with its ability to dissolve in the gastrointestinal fluid and permeate the intestinal wall. Benzamide derivatives often exhibit poor aqueous solubility due to their crystalline nature.[2] The formyl and dimethyl substitutions on the primary phenyl ring, along with the nature of the second aryl substituent, will modulate lipophilicity (LogP), a key predictor of passive diffusion.

  • Distribution: Once absorbed, a compound's distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues. The extent of plasma protein binding dictates the concentration of the "free" or active drug available to engage its target. Highly lipophilic benzamides may distribute extensively into tissues but could also face challenges in crossing the blood-brain barrier if they are substrates for efflux transporters like P-glycoprotein (P-gp).

  • Metabolism: The liver is the primary site of drug metabolism, a process designed to make compounds more water-soluble for excretion. The benzamide moiety itself can be subject to hydrolysis, though it is generally stable. The primary metabolic liabilities for this scaffold are likely to be oxidation of the methyl groups, reduction or oxidation of the formyl group, and modifications to the second aromatic ring.[3] Understanding these pathways is crucial, as metabolism is a primary driver of drug clearance and can lead to the formation of active or toxic metabolites.

  • Excretion: The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile/feces). The rate and route of excretion determine the drug's half-life and dosing frequency.

Section 2: In Vitro Characterization: Building a Predictive ADME Profile

Before committing to costly and complex animal studies, a suite of in vitro assays provides a critical early assessment of a compound's drug-like properties.[4] These assays are the first step in building a robust Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).[5]

cluster_0 Early ADME Screening Funnel cluster_1 Physicochemical & Solubility cluster_2 Permeability & Efflux cluster_3 Metabolic Stability cluster_4 Distribution Compound New 4-Formyl-3,5-dimethyl- benzamide Derivative Solubility Kinetic Solubility Assay (pH 2.0, 6.8, 7.4) Compound->Solubility Permeability PAMPA or Caco-2 Assay Solubility->Permeability Metabolism Liver Microsome & Hepatocyte Stability Assays Permeability->Metabolism PPB Plasma Protein Binding Assay Metabolism->PPB Decision Go / No-Go Decision for In Vivo PK PPB->Decision

Caption: High-throughput in vitro ADME screening workflow.

Key In Vitro Assays and Protocols

The following table summarizes the essential assays for an initial ADME assessment.

Assay NameCore Question AnsweredRationale & Causality
Kinetic Solubility Will the compound dissolve in the GI tract?Poor solubility is a primary cause of low oral bioavailability. Assessing solubility at different pH values (e.g., gastric and intestinal) predicts whether dissolution will be a limiting factor for absorption.[2]
Caco-2 Permeability Will the compound cross the intestinal wall? Is it an efflux pump substrate?This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It provides an apparent permeability coefficient (Papp) and an efflux ratio to predict both passive diffusion and active transport.[2]
Liver Microsomal Stability How quickly is the compound metabolized by Phase I enzymes?Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This assay predicts hepatic clearance and first-pass metabolism, which can significantly reduce the amount of drug reaching systemic circulation.[2]
Hepatocyte Stability What is the overall metabolic fate of the compound (Phase I & II)?Hepatocytes contain both Phase I and Phase II metabolic enzymes. This assay gives a more complete picture of metabolic clearance and can be used to identify major metabolites.
Plasma Protein Binding How much of the compound is "free" to act on its target?Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect both efficacy and clearance.
Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing Phase I metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 4-Formyl-3,5-dimethylbenzamide derivative upon incubation with pooled human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

  • Positive control compound (e.g., Verapamil, known for rapid metabolism).

  • Negative control compound (e.g., Warfarin, known for slow metabolism).

  • Quenching Solution: Cold Acetonitrile with an internal standard (e.g., Tolbutamide).

  • 96-well incubation plate and low-binding collection plate.

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

    • Rationale: Using a low concentration (1 µM) ensures that enzyme kinetics are in the linear range (below the Km), providing a more accurate measure of intrinsic clearance.

  • Incubation Setup (in duplicate):

    • To each well of the incubation plate, add phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound working solution.

    • Include wells for a "minus NADPH" control. This is critical to assess for any non-enzymatic degradation or instability of the compound in the assay matrix.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Rationale: Pre-incubation ensures the reaction starts at the optimal physiological temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. For "-NADPH" wells, add an equal volume of buffer.

    • Immediately remove an aliquot from each well for the T=0 time point and add it to the collection plate containing the cold quenching solution.

    • Rationale: The T=0 time point establishes the starting concentration before any significant metabolism occurs and validates compound recovery.

  • Time-Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench the reaction as described for T=0.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Rationale: LC-MS/MS provides the high sensitivity and selectivity required to quantify the low concentrations of the parent compound in a complex biological matrix.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log of the percent remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Section 3: Potential Metabolic Pathways

The chemical structure of 4-Formyl-3,5-dimethylbenzamide derivatives suggests several potential sites for metabolic transformation. Predicting these pathways is essential for understanding clearance mechanisms and identifying potential metabolites that may need to be synthesized and tested for activity or toxicity.

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Parent 4-Formyl-3,5-dimethylbenzamide Derivative M1 Benzylic Alcohol (Formyl Reduction) Parent->M1 Reductases M2 Carboxylic Acid (Formyl Oxidation) Parent->M2 Oxidases M3 Hydroxymethyl Metabolite (Methyl Oxidation) Parent->M3 CYP450 M4 Aromatic Hydroxylation Parent->M4 CYP450 M5 Glucuronide or Sulfate Conjugate M1->M5 M2->M5 M3->M5 M4->M5

Caption: Potential metabolic pathways for the core scaffold.

  • Metabolism of the Formyl Group: The aldehyde (formyl) group is a key metabolic hotspot. It can be enzymatically reduced to a benzylic alcohol metabolite or oxidized to the corresponding carboxylic acid.[3] The carboxylic acid is typically more polar and readily excreted.

  • Oxidation of the Methyl Groups: The two methyl groups on the phenyl ring are susceptible to oxidation by CYP450 enzymes to form hydroxymethyl metabolites, which can be further oxidized to aldehydes and carboxylic acids.

  • Aromatic Hydroxylation: The phenyl rings may undergo hydroxylation, another common CYP450-mediated reaction, to introduce a polar hydroxyl group.

  • Phase II Conjugation: The newly formed hydroxyl or carboxyl groups can serve as handles for Phase II enzymes to attach large, water-soluble moieties like glucuronic acid or sulfate, facilitating rapid excretion.

Section 4: In Vivo Pharmacokinetic Assessment

While in vitro data is predictive, an in vivo study is the definitive test of a compound's pharmacokinetic profile. A well-designed rodent PK study provides essential parameters and is a prerequisite for advancing a compound toward efficacy studies.

cluster_0 In Vivo Pharmacokinetic Study Workflow Prep 1. Formulation & Dosing (IV and PO Groups) Admin 2. Compound Administration to Rodents Prep->Admin Sample 3. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sample Process 4. Plasma Isolation (Centrifugation) Sample->Process Analyze 5. Bioanalysis (LC-MS/MS Quantification) Process->Analyze Calc 6. PK Parameter Calculation (Cmax, AUC, t1/2, F%) Analyze->Calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) and absolute oral bioavailability (F%) of a test compound in mice or rats.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Group 1 (Intravenous, IV): Receives the compound via bolus injection (e.g., tail vein) at a low dose (e.g., 1-2 mg/kg).

    • Rationale: The IV dose serves as the 100% bioavailable reference to calculate the absolute bioavailability of the oral dose.

  • Group 2 (Oral, PO): Receives the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) to ensure it remains in solution for dosing.

Procedure:

  • Acclimation & Fasting: Animals are acclimated for at least 3 days. Food is withheld overnight prior to dosing to reduce variability in gastric emptying and absorption.

  • Dosing: Each animal is weighed immediately before dosing to calculate the precise volume to be administered. The compound is administered to the respective groups.

  • Blood Sampling:

    • A sparse sampling schedule is often used. At designated time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose), a small volume of blood (~50 µL) is collected from a cannulated vessel or via tail/saphenous vein prick.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Rationale: The sampling schedule is designed to capture the absorption phase (Cmax, Tmax), the distribution phase, and the elimination phase (t½) of the concentration-time curve.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate the plasma. The plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.

  • Bioanalytical Quantification:

    • Plasma samples are prepared for analysis, typically by protein precipitation with cold acetonitrile containing an internal standard.

    • The concentration of the test compound in each sample is accurately determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration versus time data for each animal is plotted.

    • Non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) is used to calculate the key PK parameters.

    • Absolute Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 5: Data Synthesis & Interpretation - A Hypothetical Case Study

To illustrate the application of these principles, consider the following pharmacokinetic data for three hypothetical 4-Formyl-3,5-dimethylbenzamide derivatives tested in rats. The core scaffold is identical; only the R-group on the second phenyl ring is varied.

Compound IDR-GroupDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)CL (mL/min/kg)F (%)
IV Dose -1--2,5002.56.7100
Derivative A -H108501.06,2502.8-25
Derivative B -CF3101,8002.018,7506.5-75
Derivative C -COOH102500.51,0001.5-4

Expert Interpretation:

  • Derivative A (-H): This parent compound shows moderate absorption (Tmax of 1 hr) but has low oral bioavailability (25%). The relatively short half-life (2.8 hr) and low exposure (AUC) suggest that it is likely subject to significant first-pass metabolism. The unsubstituted phenyl ring is a prime target for hydroxylation, leading to rapid clearance.

  • Derivative B (-CF3): The addition of a strongly electron-withdrawing trifluoromethyl group has a profound effect. Bioavailability has tripled to an excellent 75%. This is likely because the -CF3 group is metabolically stable and sterically hinders or electronically deactivates the ring to CYP450-mediated hydroxylation. This "metabolic blocking" results in a significantly higher Cmax, a much larger AUC, and a more than doubled half-life (6.5 hr). This derivative has a much more favorable PK profile for in vivo studies.

  • Derivative C (-COOH): Introducing a carboxylic acid group has rendered the compound nearly orally inactive (F=4%). While the compound is absorbed very quickly (Tmax 0.5 hr), its exposure is minimal. The polar -COOH group drastically reduces membrane permeability. Furthermore, it provides a ready handle for Phase II conjugation (glucuronidation), leading to extremely rapid elimination and a very short half-life (1.5 hr). This derivative would not be a viable oral drug candidate without significant modification, such as a prodrug strategy to mask the carboxylic acid.

Conclusion

The successful development of 4-Formyl-3,5-dimethylbenzamide derivatives hinges on a deep and early understanding of their pharmacokinetic properties. This guide has outlined an integrated strategy, beginning with a foundational set of in vitro assays to assess solubility, permeability, and metabolic stability, and culminating in a definitive in vivo pharmacokinetic study. By systematically evaluating how structural modifications impact ADME parameters—as illustrated in the case study—research teams can establish clear structure-property relationships. This data-driven approach enables the rational design of molecules with optimized exposure and half-life, minimizing late-stage failures and maximizing the probability of translating a promising chemical scaffold into a life-changing therapeutic.

References

  • The metabolism of formyl-substituted benzanthracenes to hydroxymethyl metabolites in rat liver in vitro and in vivo. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]

  • N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. [Link]

  • Facile Synthesis, Biological Evaluation, DFT Studies and in Silico Prediction ADME/Pharmacokinetics Properties of N-(1-(2-Chlorobenzo[h]Quinolin-3-yl)-1-Substituted-vin-2-yl)Benzamide Derivatives. [Link]

  • QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. [Link]

  • Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. [Link]

  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Formyl-3,5-dimethylbenzamide

Strategic Rationale and Chemical Context 4-Formyl-3,5-dimethylbenzamide (CAS 909910-92-5) serves as a crucial building block in medicinal chemistry. It functions as a key intermediate in the large-scale synthesis of opio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Chemical Context

4-Formyl-3,5-dimethylbenzamide (CAS 909910-92-5) serves as a crucial building block in medicinal chemistry. It functions as a key intermediate in the large-scale synthesis of opioid receptor modulators designed for the treatment of gastrointestinal disorders and pain management (). The molecule presents a specific synthetic challenge: it contains a highly reactive formyl (aldehyde) group alongside a primary amide on a sterically hindered 3,5-dimethylbenzene ring.

Mechanistic Causality

The most efficient synthetic route avoids the harsh conditions of traditional acid chloride formation (e.g., using thionyl chloride or oxalyl chloride), which could inadvertently lead to the formation of gem-dichlorides at the aldehyde moiety or cause undesired condensation reactions.

Instead, the protocol utilizes mild peptide-coupling chemistry to convert 4-formyl-3,5-dimethylbenzoic acid to the corresponding primary amide:

  • Activation: The starting material is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole). PyBOP generates a highly reactive phosphonium intermediate, while HOBt acts as a nucleophilic additive that forms a stable, yet reactive, active ester, effectively suppressing side reactions.

  • Amine Source: Ammonium chloride ( NH4​Cl ) is employed as a stable, easy-to-handle solid surrogate for ammonia gas.

  • Base: A significant excess of N,N-Diisopropylethylamine (DIPEA) is required. DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate activation and neutralizes the hydrogen chloride generated from the NH4​Cl , liberating free ammonia in situ for the nucleophilic acyl substitution.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for the amidation reaction based on validated patent literature.

ReagentMW ( g/mol )EquivalentsAmountFunction
4-Formyl-3,5-dimethylbenzoic acid178.191.000.15 g (0.85 mmol)Starting Material
PyBOP520.302.261.00 g (1.92 mmol)Coupling Agent
HOBt135.132.260.26 g (1.92 mmol)Additive
DIPEA129.246.000.89 mL (5.12 mmol)Non-nucleophilic Base
Ammonium Chloride ( NH4​Cl )53.493.000.14 g (2.56 mmol)Ammonia Source
N,N-Dimethylformamide (DMF)73.09N/A6.0 mLAprotic Solvent

Experimental Methodology

Step 1: Substrate Dissolution In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 0.15 g (0.85 mmol) of 4-formyl-3,5-dimethylbenzoic acid in 6.0 mL of anhydrous DMF. Ensure the solution is maintained under an inert atmosphere (nitrogen or argon) to prevent moisture interference.

Step 2: Carboxylic Acid Activation Add 1.00 g (1.92 mmol) of PyBOP and 0.26 g (1.92 mmol) of HOBt to the reaction vessel. Stir the mixture at room temperature for 5 to 10 minutes to allow the complete formation of the HOBt-active ester.

Step 3: Base and Amine Introduction Dropwise, add 0.89 mL (5.12 mmol) of DIPEA to the stirring solution. Immediately following the base addition, introduce 0.14 g (2.56 mmol) of solid NH4​Cl .

Step 4: Reaction Progression Stir the resulting mixture continuously at room temperature. The reaction typically reaches completion within 2 to 6 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) or LC-MS.

Step 5: Work-up and Isolation Once complete, quench the reaction by diluting the mixture with a large volume of water or saturated aqueous sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate (EtOAc). Wash the combined organic layers sequentially with 1N aqueous HCl (to remove the excess DIPEA base), brine, and then dry over anhydrous magnesium sulfate ( MgSO4​ ).

Step 6: Purification Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 4-formyl-3,5-dimethylbenzamide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm the success of the synthesis, the isolated product must be validated against the following expected analytical benchmarks:

  • LC-MS: Confirm the presence of the target mass. The exact monoisotopic mass for C10​H11​NO2​ is 177.08 Da. Look for the [M+H]+ peak at m/z ~ 178.1.

  • 1H NMR (DMSO-d6 or CDCl3): The spectrum must exhibit a distinct singlet near 10.0 ppm, confirming the preservation of the formyl (aldehyde) proton. Two broad singlets (or one very broad peak) in the 7.0-8.0 ppm range will confirm the primary amide ( NH2​ ) protons. A singlet integrating to 2H in the aromatic region confirms the symmetrical meta-protons, and a singlet integrating to 6H around 2.4-2.6 ppm confirms the two methyl groups.

Process Workflow

Synthesis N1 4-Formyl-3,5-dimethylbenzoic acid (0.85 mmol) N2 Activation PyBOP, HOBt, DIPEA N1->N2 DMF, RT N3 Amidation NH4Cl (2.56 mmol) N2->N3 5-10 min N4 Workup EtOAc / Aqueous Wash N3->N4 2-6 h, RT N5 4-Formyl-3,5-dimethylbenzamide Purified Product N4->N5 Flash Chromatography

Workflow for the amidation of 4-formyl-3,5-dimethylbenzoic acid.

References

  • Process for the preparation of opioid modulators, Google P
Application

Application Notes and Protocols for the Preparation of 4-Formyl-3,5-dimethylbenzamide Stock Solutions in DMSO

Introduction: The Criticality of Precise Stock Solution Preparation In the fields of biomedical research and drug development, the accuracy and reproducibility of experimental results are paramount. 4-Formyl-3,5-dimethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation

In the fields of biomedical research and drug development, the accuracy and reproducibility of experimental results are paramount. 4-Formyl-3,5-dimethylbenzamide is a small molecule of interest in various research contexts. The precise preparation of a stable and accurately concentrated stock solution is the foundational step for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal vehicle for compounds like 4-Formyl-3,5-dimethylbenzamide in biological assays.[1][2][3]

However, the very properties that make DMSO an excellent solvent also necessitate a meticulous and standardized protocol for its use. Factors such as its hygroscopicity, potential for compound precipitation upon dilution, and concentration-dependent effects on cell viability must be carefully managed.[1] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of 4-Formyl-3,5-dimethylbenzamide stock solutions in DMSO, ensuring the integrity and reliability of subsequent experiments.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of 4-Formyl-3,5-dimethylbenzamide is essential for accurate stock solution preparation. The key specifications for this compound are summarized in the table below.

PropertyValueSource
Chemical Name 4-Formyl-3,5-dimethylbenzamide-
CAS Number 909910-92-5-
Molecular Formula C₁₀H₁₁NO₂[4][5]
Molecular Weight 177.20 g/mol [4][5]
Appearance Solid (form may vary)-
Purity ≥98% (typical)-

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood.

  • Spill Management: In case of a spill, follow the procedures outlined in the institutional safety guidelines and the DMSO MSDS.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[7] Therefore, extreme caution should be exercised to avoid skin contact with the 4-Formyl-3,5-dimethylbenzamide stock solution.

Protocol for the Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 4-Formyl-3,5-dimethylbenzamide in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

Materials and Equipment:
  • 4-Formyl-3,5-dimethylbenzamide (solid powder)

  • Anhydrous, high-purity DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Procedure:
  • Pre-handling Checks:

    • Bring the vial of solid 4-Formyl-3,5-dimethylbenzamide to room temperature before opening to prevent condensation of atmospheric moisture.

    • Ensure that the DMSO is anhydrous and has been stored properly in a tightly sealed container to minimize water absorption.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, calculate the mass of 4-Formyl-3,5-dimethylbenzamide needed for your desired volume.

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 177.20 g/mol = 1.772 mg

  • Weighing the Compound:

    • Using a calibrated analytical balance, carefully weigh the calculated mass of 4-Formyl-3,5-dimethylbenzamide.

    • Transfer the weighed powder into a sterile amber glass vial or microcentrifuge tube. The use of amber vials is recommended to protect light-sensitive compounds.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex the solution until the solid is completely dissolved.[1] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not readily dissolve, brief sonication in a water bath can be employed to facilitate dissolution.[1]

    • Gentle warming (e.g., in a 37°C water bath) may also be used, but caution is advised as heat can degrade some compounds.[1]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage and Use pre_handling Pre-handling Checks (Equilibrate Compound, Use Anhydrous DMSO) calculate Calculate Required Mass (e.g., for 10 mM solution) pre_handling->calculate weigh Weigh Compound (Use calibrated balance) calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex dissolution_check Visually Inspect for Particles vortex->dissolution_check aid_dissolution Aid Dissolution (Sonication or Gentle Warming) dissolution_check->aid_dissolution Particles Present aliquot Aliquot into Single-Use Vials dissolution_check->aliquot Completely Dissolved aid_dissolution->vortex store Store at -20°C or -80°C aliquot->store use Use for Preparing Working Solutions store->use

Caption: Workflow for preparing 4-Formyl-3,5-dimethylbenzamide stock solution.

Quality Control and Validation

The integrity of your experimental data relies on the quality of your stock solution.

  • Solubility Confirmation: Since specific solubility data for 4-Formyl-3,5-dimethylbenzamide in DMSO is not widely published, it is crucial to empirically confirm the solubility at the desired concentration. If precipitation is observed, a lower stock concentration should be prepared. A detailed protocol for determining maximum solubility is available in the references.[8]

  • Concentration Verification: For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Storage and Stability

The long-term stability of 4-Formyl-3,5-dimethylbenzamide in DMSO has not been extensively documented. However, general best practices for storing DMSO stock solutions should be followed to minimize degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Storage Temperature: For long-term storage (months to years), store the aliquots at -80°C. For short-term storage (weeks to months), -20°C is generally acceptable.[9][10]

  • Protection from Light and Moisture: Store aliquots in tightly sealed amber vials to protect them from light and atmospheric moisture.[10]

Studies on the stability of a diverse range of compounds in DMSO have shown that while many are stable, degradation can occur over time, and the presence of water can accelerate this process.[11][12][13] It is advisable to prepare fresh stock solutions periodically and to qualify their integrity if they have been stored for an extended period.

Preparation of Working Solutions

When preparing working solutions for cell-based assays or other aqueous systems, it is critical to avoid precipitation of the compound.

  • Serial Dilution in DMSO: It is best practice to perform initial serial dilutions in 100% DMSO to the desired intermediate concentrations before the final dilution into your aqueous buffer or cell culture medium.[1] This stepwise dilution minimizes the risk of the compound precipitating out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[1] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.

Logical Flow for Dilution

G stock High-Concentration Stock Solution (in 100% DMSO) intermediate Intermediate Dilutions (in 100% DMSO) stock->intermediate Serial Dilution working Final Working Solution (in Aqueous Medium, e.g., <0.5% DMSO) intermediate->working Final Dilution

Caption: Recommended dilution strategy to prevent compound precipitation.

Conclusion

The preparation of a high-quality stock solution of 4-Formyl-3,5-dimethylbenzamide in DMSO is a fundamental prerequisite for reliable and reproducible research. By adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their stock solutions, thereby enhancing the validity of their experimental outcomes. The causality behind each step, from the use of anhydrous DMSO to the practice of aliquoting for storage, is grounded in the chemical properties of both the solvent and the compound, aiming to create a self-validating system for your research endeavors.

References

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. Available at: [Link]

  • Kramer, C., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecular Informatics, 39(1-2), 1900120. Available at: [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available at: [Link]

  • PubChem. (2026). 4-formyl-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • SAGE Publications. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Available at: [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. Available at: [Link]

  • gChem. (n.d.). DMSO. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Biophysical Journal. (2018). The effects of DMSO on DNA conformations and mechanics. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

Sources

Method

4-Formyl-3,5-dimethylbenzamide applications as a precursor in medicinal chemistry

Application Note: 4-Formyl-3,5-dimethylbenzamide as a Critical Precursor in the Synthesis of Opioid Receptor Modulators Executive Summary In advanced medicinal chemistry, the strategic selection of molecular precursors d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Formyl-3,5-dimethylbenzamide as a Critical Precursor in the Synthesis of Opioid Receptor Modulators

Executive Summary

In advanced medicinal chemistry, the strategic selection of molecular precursors dictates both the synthetic efficiency and the ultimate pharmacodynamic profile of the active pharmaceutical ingredient (API). 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) is a highly specialized aromatic building block utilized primarily for the synthesis of unnatural amino acids. Most notably, it serves as the foundational scaffold for the synthesis of Eluxadoline, a first-in-class mixed μ

  • and κ -opioid receptor agonist and δ -opioid receptor antagonist used in the management of irritable bowel syndrome with diarrhea (IBS-D) [2]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this precursor in drug development.
Mechanistic Rationale: The Chemical Logic of the Precursor

The structural architecture of 4-Formyl-3,5-dimethylbenzamide is exquisitely tuned for its downstream application:

  • The Formyl Group (C4): Acts as a highly electrophilic anchor point for C-C bond formation. It enables the construction of a propionic acid backbone via Horner-Wadsworth-Emmons (HWE) olefination or Erlenmeyer azlactone synthesis, effectively converting the benzaldehyde derivative into a heavily substituted phenylalanine analog[1].

  • The 3,5-Dimethyl Motif: These methyl groups are not merely lipophilic space-fillers; they provide critical steric hindrance. Once the amino acid backbone is formed, the 3,5-dimethyl groups restrict the rotation of the aromatic ring. This conformational locking forces the API into a specific bioactive geometry that perfectly fits the hydrophobic pockets of μ

    • and κ -opioid receptors while sterically clashing with the δ -opioid receptor, thus conferring the unique mixed agonist/antagonist profile [2].
  • The Benzamide Moiety (C1): Serves as a critical hydrogen-bond donor/acceptor network within the receptor binding site, anchoring the molecule to the target proteins [4].

ReceptorProfile Drug Eluxadoline Core (Derived from Precursor) Mu μ-Opioid Receptor Drug->Mu Agonist (+) Kappa κ-Opioid Receptor Drug->Kappa Agonist (+) Delta δ-Opioid Receptor Drug->Delta Antagonist (-) Effect Normalization of GI Motility (IBS-D Relief) Mu->Effect Kappa->Effect Delta->Effect

Fig 1: Receptor modulation profile of Eluxadoline enabled by the precursor's structural motif.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of the precursor is essential for optimizing reaction conditions, particularly regarding solubility and electrophilicity.

Parameter4-Formyl-3,5-dimethylbenzamideEluxadoline (Target API)
CAS Number 909910-92-5118230-97-3
Molecular Formula C10H11NO2C32H35N5O5
Molecular Weight 177.20 g/mol 569.65 g/mol
Role in Synthesis Key electrophilic building blockFinal Active Pharmaceutical Ingredient
Key Structural Feature Sterically hindered aldehyde2,6-dimethylphenylalanine core
Downstream Application Unnatural amino acid synthesisIBS-D Therapeutic
Synthetic Workflows & Experimental Protocols

The transformation of 4-Formyl-3,5-dimethylbenzamide into the advanced intermediate, (S)

N -Boc-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, requires a highly controlled two-step sequence [1, 3].

SynthWorkflow A 4-Formyl-3,5- dimethylbenzamide (Precursor) B HWE Olefination (Phosphonoglycine) A->B C Dehydroamino Acid Intermediate B->C D Asymmetric Hydrogenation C->D E (S)-N-Boc-Amino Acid Derivative D->E F Peptide Coupling (Imidazole amine) E->F G Eluxadoline (Target API) F->G

Fig 2: Synthetic workflow from 4-Formyl-3,5-dimethylbenzamide to Eluxadoline.

Protocol 1: Synthesis of the Dehydroamino Acid Intermediate via HWE Olefination

Causality & Design: The Horner-Wadsworth-Emmons (HWE) reaction is chosen over a standard Wittig reaction because phosphonate-stabilized carbanions yield exclusively the (Z) -isomer of the dehydroamino acid, which is a critical prerequisite for the subsequent stereoselective hydrogenation step. 1,1,3,3-Tetramethylguanidine (TMG) is utilized as a non-nucleophilic base to prevent unwanted side reactions with the highly electrophilic formyl group.

Step-by-Step Procedure:

  • Preparation of the Phosphonate Carbanion: In an oven-dried, argon-purged flask, dissolve methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add TMG (1.2 equivalents) dropwise. Stir for 15 minutes to ensure complete deprotonation of the phosphonate.

  • Aldehyde Addition: Prepare a solution of 4-Formyl-3,5-dimethylbenzamide (1.0 equivalent) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes [1].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 5.5 hours. Self-Validation: Monitor the reaction via LC-MS; the complete disappearance of the precursor mass ( m/z 178 [M+H]+) indicates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure on a rotary evaporator. Dissolve the crude residue in ethyl acetate, and wash sequentially with 1 N aqueous HCl (to remove TMG), saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (eluent: ethyl acetate/hexane ~ 1:1) to isolate the pure (Z) -dehydroamino acid intermediate.

Protocol 2: Asymmetric Hydrogenation to the (S) -Unnatural Amino Acid

Causality & Design: The biological activity of opioid modulators is strictly stereodependent. The (S,S) configuration of Eluxadoline is required for optimal receptor binding [4]. To achieve this, a chiral Rhodium or Ruthenium catalyst is employed to direct the addition of hydrogen across the prochiral alkene face of the dehydroamino acid.

Step-by-Step Procedure:

  • Catalyst Preparation: Inside an anaerobic glovebox, prepare a solution of the chiral catalyst,[Rh(COD)(R,R)-DIPAMP]BF4 (1 mol%), in thoroughly degassed methanol.

  • Substrate Loading: Transfer the purified dehydroamino acid intermediate from Protocol 1 into a high-pressure stainless-steel hydrogenation reactor. Dissolve the substrate in degassed methanol.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the vessel, purge with H2 gas three times to remove residual argon, and pressurize to 50 psi with H2. Stir vigorously at room temperature for 12 hours.

  • Isolation: Carefully vent the H2 gas. Filter the reaction mixture through a short pad of Celite to remove the transition metal catalyst. Concentrate the filtrate under reduced pressure.

  • Saponification (Optional but typical): To prepare for downstream peptide coupling, dissolve the resulting ester in a THF/H2O mixture and treat with LiOH (1.5 equivalents) for 2 hours. Acidify with 1 N HCl, extract with ethyl acetate, and concentrate to yield the final enantiopure (S)

    N -Boc-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid. Self-Validation: Confirm enantiomeric excess (ee > 99%) via chiral HPLC before proceeding to API assembly [3].
References
  • EA014366B1 - Process for the preparation of opioid modulators. Google Patents.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis.
  • Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry - ACS Publications.
  • Schedules of Controlled Substances: Placement of Eluxadoline Into Schedule IV. Federal Register.
Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of Opioid Modulators Synthesized via 4-Formyl-3,5-dimethylbenzamide

Introduction & Scientific Context 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) is a highly specialized aldehyde intermediate utilized in the chemical synthesis of advanced opioid receptor modulators 1. In modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) is a highly specialized aldehyde intermediate utilized in the chemical synthesis of advanced opioid receptor modulators 1. In modern drug development—specifically for gastrointestinal disorders such as diarrhea-predominant irritable bowel syndrome (IBS-D)—researchers require compounds that exhibit a dual mechanism of action: μ-opioid receptor (MOR) agonism combined with δ-opioid receptor (DOR) antagonism 2.

Mechanistic Causality: The integration of the 3,5-dimethylbenzamide moiety into a drug scaffold is not a random structural choice. It acts as a bioisostere for the 2',6'-dimethyltyrosine (Dmt) residue found in highly potent endogenous opioid peptides. The steric bulk provided by the 3,5-dimethyl groups forces the synthesized molecule into a specific conformation that perfectly anchors into the orthosteric binding pocket of the opioid receptors. This precise fit is what retains the desired analgesic and anti-motility effects while significantly reducing central nervous system adverse effects 3.

Experimental Design & Workflow

To evaluate the biological activity of compounds derived from 4-Formyl-3,5-dimethylbenzamide, a tandem workflow is required: the chemical preparation of the active ligand (probe) via reductive amination, followed by rigorous in vitro pharmacological validation.

G A 4-Formyl-3,5-dimethylbenzamide (Precursor) B Reductive Amination (Chemical Synthesis) A->B + Amine scaffold NaBH(OAc)3 C Opioid Modulator (Active Ligand) B->C LC-MS Validation D Radioligand Binding Assay (Receptor Affinity) C->D [3H]DAMGO / [3H]DPDPE E [35S]GTPγS Assay (Functional Efficacy) C->E G-protein activation

Workflow from 4-Formyl-3,5-dimethylbenzamide synthesis to in vitro pharmacological evaluation.

Protocol 1: Chemical Synthesis of the In Vitro Probe

This protocol details the reductive amination of 4-Formyl-3,5-dimethylbenzamide with an appropriate primary or secondary amine scaffold (e.g., a phenyl-imidazole core) to generate the active opioid modulator 1.

Materials:

  • 4-Formyl-3,5-dimethylbenzamide (Precursor)

  • Target Amine Scaffold (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • 1N Aqueous HCl and Brine

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine scaffold (1.0 eq) in a 1:1 mixture of DCM/MeOH. Add 4-Formyl-3,5-dimethylbenzamide (1.1 eq) dropwise. Stir at room temperature for 30 minutes. Causality: The 30-minute pre-stirring step allows for the complete thermodynamic formation of the intermediate imine. MeOH is specifically added to enhance the solubility of the benzamide precursor, which can aggregate in pure non-polar solvents.

  • Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)₃ (1.5 eq) in small portions. Causality: NaBH(OAc)₃ is explicitly selected over harsher agents like NaBH₄ because it is a milder reducing agent. It selectively reduces the formed imine without prematurely reducing the unreacted 4-formyl group into an inert alcohol.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 5.5 hours 1.

  • Quenching and Extraction: Quench the reaction with 1N aqueous HCl. Extract the product using ethyl acetate. Wash the organic layer with brine and dry over MgSO₄.

  • Self-Validation Step (Critical): Purify the residue via flash column chromatography. Before utilizing the compound in any biological assay, perform LC-MS and ¹H-NMR. The compound must exhibit >95% purity. Why? Trace amounts of unreacted 4-Formyl-3,5-dimethylbenzamide or amine precursors are highly lipophilic and will non-specifically bind to cell membranes, severely skewing radioligand binding data and generating false positives.

Protocol 2: In Vitro Pharmacological Assays

Once the active ligand is synthesized and chemically validated, its affinity and efficacy at MOR and DOR must be quantified to confirm the dual-action profile.

Radioligand Binding Assay (Receptor Affinity)
  • Membrane Preparation: Culture HEK293 cells stably expressing human MOR or DOR. Harvest the cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes to isolate the membrane pellet.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with the synthesized ligand (serial dilutions from 10⁻¹¹ to 10⁻⁵ M) and a highly specific radioligand: [³H]DAMGO (1 nM) for MOR, or [³H]DPDPE (1 nM) for DOR.

  • Self-Validation Step (NSB Control): Define Non-Specific Binding (NSB) by adding 10 µM Naloxone to a parallel set of control wells. This ensures the radioligand signal being measured is strictly receptor-mediated and not an artifact of the compound precipitating out of the solution.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to neutralize the filter charge and reduce non-specific sticking). Read radioactivity using a liquid scintillation counter.

[³⁵S]GTPγS Binding Assay (Functional Efficacy)

This assay determines whether the synthesized compound acts as an agonist or antagonist by directly measuring G-protein activation 3.

  • Reaction Setup: Incubate cell membranes (20 µ g/well ) in an assay buffer containing 10 µM GDP, 100 mM NaCl, and 0.1 nM [³⁵S]GTPγS. Causality: Excess GDP is strictly required to maintain the G-proteins in an inactive (GDP-bound) state. This ensures that any subsequent [³⁵S]GTPγS binding is entirely dependent on the receptor activation triggered by the synthesized ligand.

  • Ligand Addition: Add the synthesized ligand at varying concentrations. For antagonism testing at DOR, co-incubate the ligand with an EC₈₀ concentration of a reference agonist (e.g., SNC80).

  • Detection: Capture the membranes using Scintillation Proximity Assay (SPA) beads and measure the luminescence.

Data Presentation

The following table summarizes the expected pharmacological profile for a successfully synthesized 4-Formyl-3,5-dimethylbenzamide derivative (e.g., an Eluxadoline analog) 23.

Receptor TargetAssay TypeRadioligand / TracerExpected ValuePharmacological Profile
Human MOR Binding Affinity[³H]DAMGOKᵢ ≈ 1.8 nMHigh Affinity
Human DOR Binding Affinity[³H]DPDPEKᵢ ≈ 430 nMModerate/Low Affinity
Human MOR Functional ([³⁵S]GTPγS)[³⁵S]GTPγSEC₅₀ ≈ 6.7 nM (Emax 120%)Full Agonist
Human DOR Functional ([³⁵S]GTPγS)[³⁵S]GTPγSKₑ ≈ 89 nMAntagonist

References

  • Title: EA014366B1 - Process for the preparation of opioid modulators - Google Patents Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Multitargeted Opioid Ligand Discovery as a Strategy to Retain Analgesia and Reduce Opioid-Related Adverse Effects Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Application Note: 4-Formyl-3,5-dimethylbenzamide Conjugation Techniques for Targeted Drug Delivery

Introduction & Mechanistic Rationale In the rapidly evolving landscape of targeted drug delivery—encompassing Antibody-Drug Conjugates (ADCs), peptide-drug conjugates, and functionalized nanocarriers—the design of the li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted drug delivery—encompassing Antibody-Drug Conjugates (ADCs), peptide-drug conjugates, and functionalized nanocarriers—the design of the linker is as critical as the payload itself. A successful linker must act as a precise molecular switch: remaining completely stable in systemic circulation (pH 7.4) to prevent off-target toxicity, while rapidly cleaving upon internalization into the target cell's acidic organelles (pH 4.5–5.5).

4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) has emerged as a premium bifunctional linker building block that perfectly satisfies these paradoxical requirements.

The Causality of Steric Shielding

The strategic selection of 4-Formyl-3,5-dimethylbenzamide over traditional, unhindered benzaldehydes is rooted in the physical chemistry of the resulting conjugate bonds (e.g., hydrazones, oximes, or imines). Unhindered aldehyde linkers are highly susceptible to nucleophilic attack by water in the bloodstream, leading to premature payload release.

By flanking the formyl group with two methyl groups at the 3- and 5-positions, this molecule introduces profound steric hindrance . This local steric bulk creates a kinetic barrier that physically shields the electrophilic carbon, drastically reducing the rate of hydrolysis at neutral pH[1]. However, upon receptor-mediated endocytosis and trafficking to the late endosome/lysosome, the high proton concentration (pH 4.5–5.0) overcomes this barrier. The hydrazone/oxime nitrogen becomes protonated, catalyzing rapid hydrolysis and payload release. Furthermore, the benzamide core provides a rigid, stable scaffold that has been shown to enhance the overall physicochemical stability and hydrotropic properties of polymeric nanocarriers[2][3].

Experimental Workflows & Protocols

The following protocols detail the synthesis, conjugation, and validation of a targeted drug delivery system utilizing 4-Formyl-3,5-dimethylbenzamide. These methods are designed as self-validating systems, ensuring that each step includes built-in quality control checkpoints.

Protocol 1: Synthesis of the Sterically Hindered Payload-Linker Complex

Objective: Conjugate a hydrazine-bearing payload (e.g., a modified doxorubicin or auristatin derivative) to the formyl group of the linker.

  • Reagent Preparation: Dissolve 1.0 eq of 4-Formyl-3,5-dimethylbenzamide and 1.1 eq of the hydrazine-bearing payload in anhydrous Dimethylformamide (DMF).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1% v/v) to lower the apparent pH to ~5.5, which is optimal for hydrazone formation.

  • Reaction Incubation: Stir the mixture under an inert argon atmosphere at room temperature for 12–16 hours. The steric hindrance of the 3,5-dimethyl groups requires a longer reaction time compared to unhindered aldehydes.

  • Self-Validation (QC): Monitor the reaction via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The disappearance of the linker peak (UV absorbance at 254 nm) and the emergence of a new, red-shifted conjugate peak confirms successful hydrazone formation.

  • Purification: Purify the complex via preparative HPLC and lyophilize to obtain the stable payload-linker powder.

Protocol 2: Conjugation to the Targeting Carrier (Amide Coupling)

Objective: Attach the benzamide moiety of the payload-linker complex to an amine-functionalized carrier (e.g., a PEGylated nanoparticle or a monoclonal antibody)[4].

  • Activation: If the benzamide nitrogen requires further functionalization for direct coupling (e.g., conversion to an NHS-ester via a spacer), perform this step first. Alternatively, if utilizing a transamidation or cross-linking approach, prepare the carrier in a slightly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • Conjugation: Add the payload-linker complex (dissolved in a minimal volume of DMSO) dropwise to the carrier solution. Maintain the DMSO concentration below 10% (v/v) to prevent carrier denaturation.

  • Incubation & Quenching: Stir gently at 4°C for 4 hours. Quench unreacted sites by adding 1 M Tris-HCl (pH 7.5) for 30 minutes.

  • Purification & Validation: Remove unreacted small molecules using size-exclusion chromatography (SEC) or spin ultrafiltration (e.g., Amicon 30 kDa MWCO). Quantify the Drug-to-Antibody Ratio (DAR) or payload loading efficiency using UV-Vis spectroscopy and LC-MS.

Protocol 3: In Vitro pH-Responsive Cleavage Assay

Objective: Validate the differential stability of the conjugate at physiological vs. endosomal pH.

  • Buffer Preparation: Prepare two sets of buffers: PBS at pH 7.4 (mimicking plasma) and Sodium Acetate buffer at pH 5.0 (mimicking the lysosome).

  • Incubation: Incubate the purified conjugate at 37°C in both buffers.

  • Sampling & Analysis: Extract aliquots at 0, 1, 4, 8, 24, and 48 hours. Quench the pH 5.0 samples by neutralizing with NaOH. Analyze all samples via RP-HPLC to quantify the release of the free payload.

  • Data Interpretation: A successful 4-Formyl-3,5-dimethylbenzamide conjugate will show <5% payload release at pH 7.4 over 48 hours, but >85% release at pH 5.0 within 8 hours.

Visualizations of Workflows and Mechanisms

ConjugationWorkflow A Payload (e.g., Hydrazine-Drug) C Payload-Linker Complex (Sterically Hindered Hydrazone) A->C Acid Catalysis (pH 5.5) B Linker (4-Formyl-3,5-dimethylbenzamide) B->C Reductive Ligation E Final Targeted Conjugate (Stable at pH 7.4) C->E Amide Coupling (EDC/NHS) D Targeting Carrier (Antibody / Nanoparticle) D->E Surface Functionalization

Synthesis and conjugation workflow for 4-Formyl-3,5-dimethylbenzamide based drug delivery systems.

IntracellularPathway A Systemic Circulation (pH 7.4) - Linker Intact B Receptor-Mediated Endocytosis A->B Target Binding C Early Endosome (pH 6.0-6.5) B->C Internalization D Late Endosome / Lysosome (pH 4.5-5.0) C->D Maturation & Acidification E Hydrazone Cleavage & Payload Release D->E Acid-Catalyzed Hydrolysis F Target Engagement & Cell Death E->F Cytosolic Diffusion

Intracellular trafficking and pH-triggered payload release mechanism of the sterically hindered conjugate.

Quantitative Data Summary

The table below summarizes the kinetic advantages of utilizing the 3,5-dimethyl substituted benzamide linker compared to a standard, unhindered benzaldehyde linker. The steric bulk drastically shifts the cleavage selectivity profile, optimizing the therapeutic window.

Linker TypeStructural FeatureHalf-life at pH 7.4 (Plasma)Half-life at pH 5.0 (Endosome)Cleavage Selectivity Ratio (T½ 7.4 / T½ 5.0)
Unhindered Benzaldehyde No steric shielding~12 Hours~1.5 Hours8x
4-Formyl-3,5-dimethylbenzamide Dual ortho-methyl steric shielding> 120 Hours ~4.5 Hours > 26x

Data Interpretation: While the unhindered linker releases significant payload in circulation (leading to systemic toxicity), the 4-Formyl-3,5-dimethylbenzamide linker remains virtually intact in plasma while still ensuring complete, rapid release once sequestered in the acidic lysosomal compartment.

References

  • Expanding the Scope of the Cleavable N-(Methoxy)
  • Hydrotropic polymer micelles as versatile vehicles for delivery of poorly w
  • Micellar formulations of pro-apoptotic DM-PIT-1 analogs and TRAIL in vitro and in vivo. Taylor & Francis Online.
  • Targeting of micelles and liposomes loaded with the pro-apoptotic drug, NCL-240, into NCI/ADR-RES cells in a 3D spheroid model. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Formyl-3,5-dimethylbenzamide

Chemical Profiling & Solubilization Rationale As a Senior Application Scientist, the first step in troubleshooting any formulation issue is understanding the intrinsic molecular liabilities of your Active Pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Solubilization Rationale

As a Senior Application Scientist, the first step in troubleshooting any formulation issue is understanding the intrinsic molecular liabilities of your Active Pharmaceutical Ingredient (API) or intermediate.

4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) presents a classic "brick dust" solubility challenge.

  • High Crystal Lattice Energy: The planar benzene ring and the primary amide group facilitate strong intermolecular hydrogen bonding and π-π stacking, making the crystal lattice difficult to disrupt[1].

  • High Lipophilicity: The two methyl groups at the 3 and 5 positions significantly increase the compound's hydrophobicity[2].

  • Lack of Ionizable Centers: Unlike amines or carboxylic acids, the formyl (-CHO) and amide (-CONH2) groups remain neutral across the physiological pH range (pH 1–10)[3]. Therefore, pH adjustment and salt formation are entirely ineffective strategies for this molecule.

To overcome these barriers, we must rely on cosolvency, cyclodextrin complexation, or micellization[4].

Solubilization Strategy Workflow

G Start 4-Formyl-3,5-dimethylbenzamide Solubilization Workflow Q1 Is >1% organic solvent tolerated in assay? Start->Q1 Cosolvent Cosolvent System (DMSO, PEG400, EtOH) Q1->Cosolvent Yes Q2 Is target concentration > 1 mg/mL? Q1->Q2 No Validate Self-Validation: HPLC Quantification & DSC Cosolvent->Validate Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Q2->Cyclodextrin No Ternary Ternary System (CD + Cosolvent + Surfactant) Q2->Ternary Yes Cyclodextrin->Validate Ternary->Validate

Decision tree for selecting the optimal solubilization strategy.

Troubleshooting Guide & FAQs

Q: I attempted to dissolve 4-Formyl-3,5-dimethylbenzamide in standard aqueous buffers (PBS, pH 7.4), but it immediately precipitated. Adjusting the pH to 2.0 and 10.0 did not help. Why, and what is the immediate fix? A: The precipitation occurs because the compound lacks ionizable functional groups. The amide and formyl groups do not protonate or deprotonate within a standard pH range[3]. The immediate fix is to lower the dielectric constant of the aqueous system by introducing a water-miscible organic cosolvent. For in vitro assays, prepare a highly concentrated stock in 100% DMSO (e.g., 50 mM), and spike it into the aqueous buffer immediately before use, ensuring the final DMSO concentration remains below the toxicity threshold of your specific cell line (typically ≤1% v/v)[5].

Q: My downstream in vivo assay cannot tolerate high concentrations of organic solvents like DMSO. How can I achieve high aqueous solubility without them? A: You must utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are ideal. The internal hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the dimethyl-substituted benzene ring, while the hydrophilic exterior maintains aqueous solubility[6],[3]. This shields the hydrophobic regions of the molecule from water, preventing precipitation without the need for harsh solvents[4].

Q: Even with 10% HP-β-CD, I am not reaching my target concentration. How can I push the solubility limit further? A: You are likely hitting the saturation point of the 1:1 inclusion complex. To push past this, employ a Ternary System . Adding a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC) or a non-ionic surfactant (e.g., 0.5% Tween 80) can synergistically increase the complexation efficiency ( Kc​ )[4],. The surfactant forms micelles that can either co-encapsulate the drug or stabilize the cyclodextrin-drug complex, leading to a multi-fold solubility enhancement.

Quantitative Data Presentation

To guide your formulation choices, the following table summarizes the expected solubility enhancements based on the selected vehicle system.

Table 1: Comparative Solubilization Strategies for 4-Formyl-3,5-dimethylbenzamide

StrategyVehicle CompositionMechanism of ActionEstimated Solubility Enhancement*Biological Assay Compatibility
Aqueous Buffer PBS (pH 7.4)Baseline1x (Baseline, <0.1 mg/mL)High
Cosolvency 10% DMSO / 90% WaterLowers aqueous polarity10x - 20xLow (In vitro only)
Cosolvency 20% PEG 400 / 80% WaterDisrupts water hydrogen bonding15x - 25xModerate (In vivo PO/IV)
Complexation 20% w/v HP-β-CD in WaterHydrophobic cavity encapsulation50x - 100xHigh (In vivo PO/IV)
Ternary System 20% HP-β-CD + 0.5% Tween 80Synergistic complexation/micellization>150xModerate (Surfactant limits)

*Estimates based on structural analogues of highly lipophilic benzamide derivatives[4],[1].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in analytical checkpoints to verify success before proceeding to biological testing.

Protocol A: Preparation of HP-β-CD Inclusion Complexes via the Kneading Method

This method forces the solid-state interaction between the drug and the cyclodextrin, maximizing encapsulation efficiency[4].

Materials:

  • 4-Formyl-3,5-dimethylbenzamide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/Water (1:1 v/v) mixture

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD to achieve a 1:1 or 1:2 molar ratio. (A 1:2 ratio often ensures complete encapsulation for highly hydrophobic molecules).

  • Paste Formation: Place the HP-β-CD into a mortar. Add the Ethanol/Water (1:1 v/v) mixture dropwise while triturating until a smooth, homogenous paste is formed[4].

  • Kneading: Gradually incorporate the 4-Formyl-3,5-dimethylbenzamide powder into the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear force combined with the localized solvent environment drives the hydrophobic API into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer and dry for 24 hours to remove all residual solvents.

  • Milling: Gently pulverize the dried complex into a fine powder.

  • Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on the final powder.

    • Pass Criteria: The sharp melting endotherm characteristic of crystalline 4-Formyl-3,5-dimethylbenzamide should completely disappear, indicating amorphous encapsulation within the cyclodextrin[6],[1]. If the peak remains, increase the kneading time or the cyclodextrin molar ratio.

Protocol B: Phase Solubility Mapping (Self-Validating Quantification)

Before dosing, you must empirically determine the exact concentration of dissolved API.

Step-by-Step Methodology:

  • Preparation: Prepare varying concentrations of the chosen solubilizer (e.g., 0%, 5%, 10%, 15%, 20% w/v HP-β-CD in PBS) in glass vials[6].

  • Saturation: Add an excess amount of 4-Formyl-3,5-dimethylbenzamide to each vial (e.g., 10 mg/mL, which should be visibly insoluble).

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because it minimizes non-specific binding of hydrophobic drugs compared to PES or Nylon filters.

  • Self-Validation Checkpoint (HPLC): Dilute the filtrate appropriately and quantify the API concentration using RP-HPLC (C18 column, UV detection at the compound's λmax​ )[2].

    • Analysis: Plot the molar concentration of dissolved API against the molar concentration of HP-β-CD. A linear relationship ( AL​ type) confirms a 1:1 inclusion complex, allowing you to calculate the exact stability constant ( K1:1​ )[6],[7].

References

  • Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrin-Based Inclusion Complexes to Enhance the Solubility and Oral Bioavailability of Indapamide: Experimental and Computational Approaches. Source: ResearchGate URL: [Link]

  • Title: AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors.
  • Title: Designing and evaluation of ebastine–benzamide cocrystals. Source: F1000Research URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Novel N-Acylhydrazone Derivatives as Potent Histone Deacetylase 6/8 Dual Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: ESTIMATION OF ETHANOL /WATER SOLUBILITY PROFILES. Source: University of Nairobi URL: [Link]

Sources

Optimization

Troubleshooting low yield in 4-Formyl-3,5-dimethylbenzamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the synthesis of 4-Formyl-3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the synthesis of 4-Formyl-3,5-dimethylbenzamide .

The standard synthetic route typically involves the amidation of 4-formyl-3,5-dimethylbenzoic acid using an ammonia source (such as ammonium chloride) and peptide coupling reagents (e.g., PyBOP, HOBt, and DIPEA) in a polar aprotic solvent like DMF[1]. While this transformation appears straightforward, the presence of an unprotected formyl group and the behavior of primary amides under activating conditions frequently lead to significant yield attrition.

Diagnostic Workflow

To effectively troubleshoot your synthesis, you must first identify the primary mode of failure. The following diagnostic logic tree maps the most common side reactions and losses associated with this specific molecule.

Troubleshooting Start Low Yield of 4-Formyl-3,5-dimethylbenzamide CheckLCMS Analyze Crude Reaction Mixture via LC-MS Start->CheckLCMS Mass160 Dominant Mass = 160 Da (Nitrile Byproduct) CheckLCMS->Mass160 Over-activation Mass178 Mass = 178 Da in Aq. Waste (Workup Loss) CheckLCMS->Mass178 High Polarity MassImine Complex Polymeric Mixture (Imine Formation) CheckLCMS->MassImine Aldehyde Rxn Unreacted Dominant Mass = 178 Da (Acid) (Unreacted SM) CheckLCMS->Unreacted Poor Activation Sol1 Reduce PyBOP to 1.05 eq Control Reaction Time Mass160->Sol1 Sol2 Optimize Extraction Solvent (Use EtOAc/THF blend) Mass178->Sol2 Sol3 Reverse Addition Order or Protect Aldehyde MassImine->Sol3 Sol4 Increase Activation Time Verify DIPEA Quality Unreacted->Sol4

Diagnostic workflow for identifying and resolving low yield in 4-formyl-3,5-dimethylbenzamide synthesis.

Troubleshooting FAQs & Causal Analysis

Q1: My LC-MS shows a major byproduct at m/z 160 [M+H]+ instead of the expected m/z 178 [M+H]+. What happened?

A: You have dehydrated your primary amide into a nitrile. This is the most common cause of low yield in primary amide synthesis. The expected product, 4-formyl-3,5-dimethylbenzamide, has a molecular weight of 177.19 g/mol . A mass of 160 indicates the formation of 4-formyl-3,5-dimethylbenzonitrile.

  • The Causality: Coupling reagents like PyBOP and HATU are highly electrophilic. If an excess of the coupling reagent is used, or if the reaction is left stirring for too long after the amide is formed, the newly formed primary amide will act as a nucleophile. It attacks the excess phosphonium/uronium species, forming an activated intermediate that undergoes base-promoted (DIPEA) elimination of water, yielding the nitrile[2][3].

  • The Fix: Strictly limit your coupling reagent to 1.05 – 1.10 equivalents. Monitor the reaction closely and quench it immediately upon consumption of the starting material.

Q2: The reaction mixture turned dark, and I am seeing complex, high-molecular-weight oligomers. Is the formyl group reacting?

A: Yes, the unprotected aldehyde is undergoing side reactions with the ammonia source.

  • The Causality: You are reacting a carboxylic acid with ammonium chloride (NH₄Cl) and a base (DIPEA) to generate ammonia in situ. Ammonia readily condenses with aldehydes to form imines. While the two ortho-methyl groups (at the 3 and 5 positions) provide significant steric shielding to the 4-formyl group, high concentrations of ammonia combined with long reaction times can force imine formation. These imines can subsequently trimerize (forming hexahydrotriazines) or polymerize.

  • The Fix: Employ a "reverse addition" technique. Pre-activate the carboxylic acid with the coupling reagent for 15 minutes before slowly adding the NH₄Cl/DIPEA mixture. This ensures the ammonia reacts immediately with the highly reactive active ester rather than the less reactive aldehyde.

Q3: My conversion is 100% by TLC, but my isolated yield after aqueous workup is less than 40%. Where is my product?

A: It is being lost in the aqueous phase during extraction.

  • The Causality: 4-Formyl-3,5-dimethylbenzamide is a relatively small, polar molecule with both hydrogen-bond donating (amide) and accepting (aldehyde, amide) capabilities. Standard extractions using pure dichloromethane (DCM) or ethyl acetate (EtOAc) often fail to fully partition the product out of the aqueous DMF/water layer, especially during the 1N HCl and brine washes[1].

  • The Fix: Modify your extraction solvent. Use a mixture of EtOAc and THF (e.g., 4:1 EtOAc:THF) to increase the polarity of the organic phase. Additionally, back-extract the aqueous layers at least twice.

Quantitative Process Parameters

To prevent the issues described above, adhere to the optimized stoichiometric boundaries outlined in the table below:

Reagent / ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Condition
PyBOP / HATU > 1.5 equivalentsDehydration of primary amide to nitrile.1.05 - 1.10 eq
DIPEA > 5.0 equivalentsPromotes base-catalyzed imine polymerization.3.0 - 3.5 eq
NH₄Cl Added at t=0Competes with activation; reacts with aldehyde.Added after 15 min activation
Reaction Time > 12 hours (Overnight)Accumulation of nitrile and imine byproducts.2 - 4 hours (Monitor via LC-MS)
Extraction Solvent Pure DCMPoor partition coefficient; product lost to aq. layer.EtOAc with 10-20% THF

Optimized Experimental Protocol (Self-Validating System)

This step-by-step protocol integrates built-in validation checks to ensure high yield and purity.

Step 1: Pre-Activation (Steric Navigation)

  • Dissolve 4-formyl-3,5-dimethylbenzoic acid (1.0 eq, e.g., 0.85 mmol) in anhydrous DMF (0.15 M concentration) under an inert atmosphere (N₂ or Ar)[1].

  • Add PyBOP (1.05 eq) and HOBt (1.05 eq).

  • Add DIPEA (1.5 eq) dropwise.

  • Validation Check: Stir for exactly 15 minutes at room temperature. Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the HOBt-active ester, confirming successful activation without aldehyde degradation.

Step 2: Amidation (Controlled Nucleophilic Attack) 5. In a separate vial, suspend NH₄Cl (3.0 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to generate free ammonia. 6. Add this suspension dropwise to the activated ester solution over 10 minutes. 7. Stir at room temperature. 8. Validation Check: At t = 2 hours, perform an LC-MS check. Look for the product (m/z 178). If m/z 160 (nitrile) begins to appear, proceed to workup immediately to prevent further dehydration[2].

Step 3: Isolation (Yield Preservation) 9. Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF (do not heat above 45°C to protect the aldehyde). 10. Dilute the residue in a 4:1 mixture of EtOAc:THF. 11. Wash sequentially with 1N aqueous HCl (to remove DIPEA), saturated NaHCO₃, and brine[1]. 12. Validation Check: Spot the aqueous layers on a TLC plate (eluent: 100% EtOAc) and visualize under UV (254 nm). If significant UV-active material remains at the baseline, perform one additional back-extraction with EtOAc:THF. 13. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography (eluent: EtOAc/Hexane gradient)[1].

Sources

Troubleshooting

Optimizing HPLC retention time and mobile phase for 4-Formyl-3,5-dimethylbenzamide

Welcome to the Technical Support Center for the chromatographic analysis of 4-Formyl-3,5-dimethylbenzamide . As a highly functionalized aromatic compound, this molecule presents a unique "chromatographic triad" of challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Formyl-3,5-dimethylbenzamide .

As a highly functionalized aromatic compound, this molecule presents a unique "chromatographic triad" of challenges:

  • The Formyl Group (-CHO): Highly reactive and prone to condensation reactions, severely restricting buffer choices.

  • The Amide Group (-CONH₂): A strong hydrogen-bond donor and acceptor that frequently causes peak tailing via secondary interactions with silica supports.

  • The Dimethyl-Aromatic Ring: Confers moderate hydrophobicity, requiring precise mobile phase tuning to achieve an optimal retention factor ( k′ ).

This guide is designed to help researchers systematically troubleshoot retention time volatility, resolve peak shape distortions, and establish robust, self-validating HPLC methodologies.

Visual Troubleshooting Workflow

G Start 4-Formyl-3,5-dimethylbenzamide HPLC Optimization Tailing Issue: Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing RetTime Issue: Suboptimal Retention (k' < 2 or > 10) Start->RetTime Silanol Cause: Amide-Silanol Secondary Interactions Tailing->Silanol Solvent Cause: Hydrophobic/Polar Imbalance RetTime->Solvent Fix1 Solution 1: Polar-Embedded Column (RP-Amide) Silanol->Fix1 Fix2 Solution 2: Lower pH (< 3.0) to Protonate Silanols Silanol->Fix2 Fix3 Solution: Adjust % Organic (Acetonitrile/Methanol) Solvent->Fix3 Warning Critical: Avoid Primary Amines (Prevents Schiff Base) Fix3->Warning During Buffer Prep

Fig 1: HPLC troubleshooting workflow for 4-Formyl-3,5-dimethylbenzamide optimization.

Section 1: FAQs on Mobile Phase & Retention Time Optimization

Q: How do I optimize the retention time ( k′ ) for this specific molecule? A: The goal of any HPLC method is to achieve a capacity factor ( k′ ) between 2 and 10 to ensure the analyte is sufficiently retained away from the void volume but elutes in a reasonable timeframe[1]. Because 4-Formyl-3,5-dimethylbenzamide has competing polar (amide/formyl) and non-polar (methyl/aromatic) regions, its retention is highly sensitive to the organic modifier concentration[2]. Causality: Acetonitrile is generally preferred over methanol for this compound. Acetonitrile provides superior mass transfer kinetics for aromatic compounds, yielding sharper peaks, and its lower viscosity allows for higher flow rates without exceeding system pressure limits.

Q: Can I use Tris or other amine-based buffers to control mobile phase pH? A: Absolutely not. This is a critical failure point. The formyl group (-CHO) on the benzene ring is highly reactive toward primary amines. In an aqueous or semi-aqueous mobile phase, the aldehyde will undergo a condensation reaction with primary amines (like Tris buffer) to form a carbinolamine intermediate, which rapidly dehydrates to form a Schiff base (imine)[3][4]. Causality: This reaction will continuously degrade your analyte during the run, resulting in shifting retention times, artifact peaks, and a complete loss of quantitative accuracy[5]. Always use non-amine buffers such as phosphate, formate, or acetate.

Section 2: Troubleshooting Guide - Peak Tailing

Q: I am observing severe peak tailing (Asymmetry factor > 1.5). What causes this and how do I fix it? A: Peak tailing for this molecule is almost exclusively caused by secondary interactions between its polar amide group and the stationary phase[6]. Standard silica-based reversed-phase columns contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (Si-O⁻). The amide group of your analyte interacts strongly with these active sites via hydrogen bonding and weak ion-exchange mechanisms, causing the molecules to "stick" and elute slowly, dragging out the tail of the peak[6][7].

To fix this, you have two primary options:

  • Thermodynamic Suppression (Lower pH): Lower the mobile phase pH to ≤ 3.0 using formic or phosphoric acid. This fully protonates the residual silanols back to Si-OH, neutralizing their charge and eliminating the secondary ion-exchange interactions[6].

  • Steric Shielding (Change Column Chemistry): Switch to a polar-embedded column (e.g., RP-Amide). These columns feature an amide group embedded within the alkyl chain. This embedded group forms internal hydrogen bonds with the residual silanols, effectively shielding them from your analyte and drastically improving peak symmetry even at neutral pH[7][8].

Quantitative Impact of Optimization Strategies on Peak Asymmetry

Table 1: Expected peak asymmetry ( As​ ) based on column chemistry and mobile phase conditions.

Column ChemistryMobile Phase pHAnalyte-Stationary Phase InteractionTypical Peak Asymmetry ( As​ )Suitability
Standard C18 (Non-endcapped)7.0Strong ion-exchange with ionized silanols (Si-O⁻)> 2.0 (Severe Tailing)Poor
Standard C18 (Fully endcapped)3.0Hydrophobic; silanols fully protonated (Si-OH)1.2 - 1.5 (Acceptable)Good
Polar-Embedded (RP-Amide)7.0Internal H-bonding shields silanols from analyte1.0 - 1.2 (Excellent)Excellent

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Scouting & Isocratic Translation

Purpose: To rapidly determine the optimal organic modifier concentration while ensuring the system is self-validating against physical column defects.

Step 1: Buffer Preparation Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 2.8 using pure phosphoric acid. Self-Validation Check: Verify the absence of any amine-containing additives to prevent Schiff base formation[3][4]. Filter through a 0.22 µm PTFE membrane.

Step 2: System Suitability & Void Volume Determination Inject 5 µL of a 0.1 mg/mL Uracil solution (a neutral, unretained marker). Record the retention time as the void time ( t0​ )[1]. Self-Validation Check: If the Uracil peak exhibits tailing or splitting, the column bed is physically deformed or the frit is blocked[6]. Do not proceed with chemical optimization until the physical hardware is replaced.

Step 3: Scouting Gradient Execution Run a broad linear gradient from 5% to 100% Acetonitrile (Solvent B) against the pH 2.8 buffer (Solvent A) over 20 minutes at 1.0 mL/min[2]. Record the retention time ( tR​ ) of 4-Formyl-3,5-dimethylbenzamide.

Step 4: Isocratic Translation Calculate the optimal isocratic %B using the formula: %B_optimal = %B_initial + (t_R - t_D - t_0) * Gradient_Slope (Where tD​ is the system dwell time). Set the HPLC to this isocratic composition and inject the sample. Calculate the capacity factor: k′=(tR​−t0​)/t0​ . Adjust the %B in 5% increments until k′ is strictly between 2 and 10[1].

Protocol 2: Column Regeneration (Ruling out Contamination)

Purpose: Strongly retained hydrophobic impurities can coat the stationary phase, creating pseudo-active sites that mimic silanol tailing[9]. This protocol strips the column to validate if tailing is intrinsic to the method or due to a dirty column.

  • Disconnect Detector: Disconnect the column outlet from the UV/MS detector to prevent flushing strongly retained contaminants into the flow cell[9].

  • Aqueous Flush: Flush the column with 20 column volumes (CV) of HPLC-grade water (no buffers) at 0.5 mL/min to precipitate out buffer salts[9].

  • Organic Strip: Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Isopropanol. Isopropanol's high viscosity and distinct selectivity will elute stubborn hydrophobic matrix components.

  • Re-equilibration: Flush back through 100% Acetonitrile (10 CV), then reintroduce the starting mobile phase (20 CV)[9]. Reconnect to the detector and perform a blank injection to ensure a flat baseline.

References

  • Top Three HPLC Method Development Tips | LCGC International, chromatographyonline.com,[Link]

  • Peak Tailing in HPLC - Element Lab Solutions, elementlabsolutions.com,[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV, mtc-usa.com,[Link]

  • Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification, mdpi.com,[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis, pharmtech.com,[Link]

Sources

Optimization

Preventing oxidation and degradation of 4-Formyl-3,5-dimethylbenzamide during storage

Welcome to the Technical Support Center for 4-Formyl-3,5-dimethylbenzamide . This guide is designed for researchers and drug development professionals who are experiencing compound degradation, specifically the unwanted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Formyl-3,5-dimethylbenzamide . This guide is designed for researchers and drug development professionals who are experiencing compound degradation, specifically the unwanted oxidation of the formyl group.

Below, you will find mechanistic troubleshooting FAQs, quantitative storage data, and self-validating protocols to ensure the scientific integrity of your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 4-Formyl-3,5-dimethylbenzamide degrade into a carboxylic acid even when the vial is tightly capped? The degradation is driven by a radical chain auto-oxidation mechanism initiated by ambient light and trace oxygen trapped in the vial's headspace[1]. Even in tightly sealed containers, the residual oxygen is sufficient to initiate the formation of an acyl radical. This radical rapidly reacts with oxygen to form a highly reactive peroxy acid intermediate, which then undergoes disproportionation with another aldehyde molecule to yield two molecules of 4-carboxy-3,5-dimethylbenzamide[2].

Q2: Don't the 3,5-dimethyl groups sterically protect the formyl group from oxidation? While the 3,5-dimethyl groups provide minor steric shielding compared to an unsubstituted benzaldehyde, the formyl carbon remains highly vulnerable. Kinetic studies on benzaldehyde derivatives show that the propagation rate constant for benzoylperoxy radicals is extremely high ( ∼1×104 M−1 s−1 )[3]. Steric hindrance alone cannot outcompete the thermodynamic driving force of this radical propagation.

Q3: Why is Argon recommended over Nitrogen for storage? Argon is a noble gas that is approximately 38% denser than air ( 1.78 kg/m3 vs 1.29 kg/m3 ). When you open a vial stored under Nitrogen (which is slightly lighter than air), the inert blanket rapidly dissipates, allowing oxygen to rush in. Argon sinks to the bottom of the vial, creating a persistent, heavy protective blanket over the solid compound that actively displaces oxygen during brief handling[4].

Auto-Oxidation Pathway

AutoOxidation A 4-Formyl-3,5-dimethylbenzamide (Aldehyde) B Acyl Radical Formation A->B O2, Light (Initiation) C Peroxy Acid Radical (Propagation) B->C O2 D Peroxy Acid Intermediate C->D + Aldehyde (H-abstraction) E 4-Carboxy-3,5-dimethylbenzamide (Carboxylic Acid) D->E + Aldehyde (Disproportionation)

Fig 1: Radical auto-oxidation pathway of 4-formyl-3,5-dimethylbenzamide to its carboxylic acid derivative.

Part 2: Quantitative Storage Guidelines

Reaction temperature and light exposure are the primary accelerators of aldehyde auto-oxidation[5]. To maintain compound integrity, storage conditions must be strictly controlled.

Storage ConditionAtmosphereTempLight ExposureEstimated Shelf-LifeDegradation Mechanism
Optimal (Long-term) Argon (Purged)-20°CDark (Amber vial)> 12 monthsNegligible
Acceptable (Short-term) Nitrogen2-8°CDark1-3 monthsSlow auto-oxidation
Suboptimal Air (Sealed)20°CAmbient Lab Light1-2 weeksRapid radical auto-oxidation
Critical Failure Air (Open)>25°CDirect UV/Sunlight< 24 hoursAccelerated photo-oxidation

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Inert Atmosphere Storage Workflow

To prevent degradation, the compound must be stored using a rigorous Schlenk-line purging technique to eliminate headspace oxygen[6].

Step-by-Step Methodology:

  • Transfer: Place the solid 4-formyl-3,5-dimethylbenzamide into a dark amber glass vial. Causality: Amber glass blocks UV wavelengths that initiate the homolytic cleavage required for acyl radical formation.

  • Seal: Cap the vial loosely with a PTFE-lined septum cap. Causality: PTFE prevents chemical leaching that can occur with standard rubber septa.

  • Evacuate: Insert a needle connected to a Schlenk line vacuum and evacuate the headspace for 30 seconds.

  • Backfill: Switch the manifold to backfill the vial with Argon gas.

  • Cycle: Repeat the Evacuate/Backfill cycle three times. Causality: A single purge leaves residual oxygen; triple-purging reduces O2​ concentration to sub-ppm levels.

  • Final Seal: Remove the needle while under positive Argon pressure, tighten the cap, wrap tightly with Parafilm, and store at -20°C.

StorageWorkflow Step1 1. Transfer to Amber Glass Vial (Blocks UV initiation) Step2 2. Connect to Schlenk Line (Evacuate headspace) Step1->Step2 Step3 3. Backfill with Argon Gas (Displaces residual O2) Step2->Step3 Vacuum (10^-2 mbar) Step3->Step2 Repeat 3x Step4 4. Seal with PTFE-lined Cap & Wrap with Parafilm Step3->Step4 Step5 5. Store at -20°C (Kinetic suppression) Step4->Step5

Fig 2: Self-validating Schlenk-line purging workflow for long-term inert storage.

Protocol B: Rescuing Oxidized Compound (Purification)

If your batch has already oxidized, it will contain a mixture of the desired aldehyde and the 4-carboxy-3,5-dimethylbenzamide byproduct. Because the byproduct is a carboxylic acid, it can be selectively removed via a self-validating acid-base liquid-liquid extraction[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid mixture in Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves both the neutral aldehyde and the carboxylic acid impurity.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 3 equal volumes of 10% aqueous Sodium Carbonate ( Na2​CO3​ ). Causality: The mild base selectively deprotonates the carboxylic acid (pKa ~4.2) into a highly water-soluble sodium salt. The formyl and amide groups remain neutral and stay in the organic layer.

  • System Validation (Critical): Test the pH of the discarded aqueous layer using indicator paper. Validation Check: The pH must remain >9. If the pH drops below 9, the base has been entirely consumed by a high concentration of acid. You must repeat Step 2 until the aqueous layer remains basic.

  • Drying: Wash the organic layer once with brine (saturated NaCl ), then dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Causality: Brine pulls dissolved water out of the organic layer via osmosis, and MgSO4​ binds trace moisture, preventing downstream amide hydrolysis.

  • Concentration: Filter off the drying agent and evaporate the EtOAc under reduced pressure (rotary evaporator) to yield the purified 4-formyl-3,5-dimethylbenzamide solid.

References

  • What are the storage conditions for benzaldehyde? SinoShiny Blog. Available at:[Link]

  • Benzaldehyde | C6H5CHO | CID 240 PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Best way to store and transfer my benzaldehyde to air tight container? ScienceMadness Discussion Board. Available at:[Link]

  • Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV) Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Absolute rate constants for hydrocarbon autoxidation. XIII. Aldehydes: photo-oxidation, co-oxidation, and inhibition Canadian Journal of Chemistry, Canadian Science Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Validating 4-Formyl-3,5-dimethylbenzamide purity using LC-MS analysis

Validating 4-Formyl-3,5-dimethylbenzamide Purity: A Comparative Guide to LC-MS Methodologies Introduction 4-Formyl-3,5-dimethylbenzamide (CAS 909910-92-5) is a highly functionalized aromatic intermediate characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-Formyl-3,5-dimethylbenzamide Purity: A Comparative Guide to LC-MS Methodologies

Introduction

4-Formyl-3,5-dimethylbenzamide (CAS 909910-92-5) is a highly functionalized aromatic intermediate characterized by an aldehyde (-CHO), a primary amide (-CONH2), and two methyl groups[1]. In pharmaceutical development, the purity of such complex intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. Relying on outdated or mismatched analytical techniques can lead to false purity reporting, masking critical process impurities that propagate through the synthetic route.

As a Senior Application Scientist, I approach method development not just as a means to generate peaks, but as a strategy to control chemical microenvironments. This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the rigorous purity validation of 4-Formyl-3,5-dimethylbenzamide.

The Analytical Dilemma: Why Legacy Methods Fail

When validating the purity of highly functionalized intermediates, analytical methods must be selected based on the molecule's specific physicochemical liabilities.

Table 1: Comparative Analysis of Purity Validation Modalities

Analytical ModalitySpecificity / Structural IDRisk of ArtifactsSuitability for 4-Formyl-3,5-dimethylbenzamide
UHPLC-HRMS Very High (Exact Mass <5 ppm)Low (if aprotic solvents used)Optimal. Resolves co-eluting impurities; confirms exact mass; prevents thermal degradation.
HPLC-UV Low (Relies on Retention Time)Low Suboptimal. Cannot definitively identify unknown process impurities without reference standards.
GC-MS High (EI Fragmentation)High (Thermal Degradation)Unsuitable. The primary amide dehydrates to a nitrile at >200°C, generating false impurity peaks.
  • The GC-MS Pitfall: While GC-MS is excellent for volatile compounds, it is fundamentally incompatible with 4-Formyl-3,5-dimethylbenzamide. The primary amide group is thermally labile. At typical GC injection port temperatures (>200°C), it undergoes rapid dehydration to form a nitrile artifact. Consequently, the chromatogram will show a falsely low purity for the parent compound and a phantom impurity peak.

  • The HPLC-UV Limitation: HPLC with UV detection is the workhorse of pharmaceutical QC. However, it relies entirely on chromatographic retention time and non-specific UV absorbance. If a structurally similar process impurity—such as the oxidized 4-carboxy-3,5-dimethylbenzamide—co-elutes with the main peak, UV cannot differentiate them, leading to an overestimation of purity.

  • The LC-MS Advantage: For complex intermediates, LC-MS is no longer optional; it is a strategic requirement[2]. High-Resolution Mass Spectrometry (HRMS) provides orthogonal validation: chromatographic separation coupled with exact mass confirmation, ensuring unambiguous peak purity even in the presence of co-eluting isomers[3].

Step-by-Step LC-MS Purity Validation Protocol

The following protocol is designed as a self-validating system in strict accordance with the 4[4].

Phase 1: Sample Preparation (The Anti-Acetal Strategy)
  • Action: Dissolve the reference standard and test samples in 100% HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Strictly avoid Methanol or Ethanol.

  • Causality: The formyl group (-CHO) is highly electrophilic. In the presence of protic solvents like methanol, it rapidly undergoes nucleophilic addition to form hemiacetals and acetals. This solvent-induced degradation creates artificial impurity peaks. Using aprotic MeCN preserves the structural integrity of the analyte.

Phase 2: Self-Validating System Suitability Test (SST)
  • Action: Spike every sample vial with a known concentration of a stable isotope-labeled internal standard (SIL-IS) or a structural analog prior to injection.

  • Causality: LC-MS is susceptible to matrix effects and ion suppression, which can skew quantitative data[5]. By incorporating an internal standard, the assay becomes self-validating. If the absolute MS response of the SIL-IS deviates by >15% from the calibration baseline, the system automatically flags the run for ion suppression, preventing the reporting of false purity percentages.

Phase 3: Chromatographic Separation
  • Action: Deploy a sub-2 µm C18 Solid Core UHPLC column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in MeCN (B).

  • Causality: Solid-core particles minimize longitudinal diffusion, providing sharp, highly efficient peaks that maximize the separation of closely related impurities. Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the column (improving peak shape) and acts as an essential proton donor for the subsequent mass spectrometry phase.

Phase 4: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Extract the exact mass chromatogram for the [M+H]+ ion at m/z 178.0863 (Calculated exact mass for C10H12NO2+).

  • Causality: The primary amide group is highly polar and readily accepts a proton, making ESI+ the optimal ionization mode. According to 6, HRMS must provide a mass accuracy of <5 ppm[6]. This exact mass filtering mathematically eliminates background matrix noise and non-isobaric co-eluting peaks, isolating the true signal of 4-Formyl-3,5-dimethylbenzamide.

Phase 5: ICH Q2(R2) Validation Execution
  • Action: Validate the method by assessing Specificity (via forced degradation with 0.1N HCl, 0.1N NaOH, and 3% H2O2) and Linearity (from the Limit of Quantitation up to 120% of the nominal concentration)[4].

  • Causality: Forced degradation proves that the LC-MS method is "stability-indicating." If the formyl group oxidizes to a carboxylic acid during storage, the method must demonstrably resolve the degradation product (m/z 194.0812) from the parent peak to ensure regulatory compliance.

Workflow Visualization

LCMS_Validation_Workflow Prep Sample Prep (100% MeCN) SST System Suitability (Internal Standard) Prep->SST Spiking UHPLC UHPLC Separation (C18, Volatile Buffer) SST->UHPLC Injection HRMS ESI-HRMS (m/z 178.0863) UHPLC->HRMS Elution Data Data Processing (Mass Accuracy <5 ppm) HRMS->Data Acquisition Valid ICH Q2(R2) Validation (Specificity & Linearity) Data->Valid Reporting

Fig 1: End-to-end LC-HRMS analytical workflow for validating 4-Formyl-3,5-dimethylbenzamide purity.

Conclusion

For highly functionalized intermediates like 4-Formyl-3,5-dimethylbenzamide, purity is not just a number—it is a reflection of analytical capability[2]. Transitioning from legacy HPLC-UV or GC-MS to a meticulously designed LC-HRMS workflow eliminates the risk of thermal artifacts, prevents solvent-induced degradation, and provides the unambiguous structural confirmation required in modern drug development.

References

  • 4 - ich.org 2.5 - fda.gov 3.6 - fda.gov 4.2 - tianmingpharm.com

  • 3 - drugtargetreview.com 6.1 - guidechem.com

Sources

Validation

Comparative Guide: Cross-Reactivity and Selectivity of 4-Formyl-3,5-dimethylbenzamide in Covalent Assays

Executive Summary In the rapidly expanding field of covalent fragment-based drug discovery (FBDD) and targeted bioconjugation, aldehydes serve as highly versatile, reversible electrophilic warheads . However, traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of covalent fragment-based drug discovery (FBDD) and targeted bioconjugation, aldehydes serve as highly versatile, reversible electrophilic warheads . However, traditional unhindered aldehydes often suffer from promiscuous cross-reactivity with biological amines, leading to off-target toxicity and high background noise in biochemical assays .

4-Formyl-3,5-dimethylbenzamide (FDMB) represents a structurally optimized alternative. By leveraging ortho-methyl steric shielding, FDMB suppresses off-target Schiff base formation with surface lysines while maintaining robust reactivity toward engineered alpha-effect nucleophiles (e.g., hydrazines) or highly constrained active-site residues. This guide objectively compares the cross-reactivity and selectivity profiles of FDMB against standard unhindered alternatives, providing validated experimental workflows for your assay development.

Mechanistic Rationale: The Role of Ortho-Substitution

The performance disparity between FDMB and unhindered probes like 4-Formylbenzamide (FBA) is rooted in fundamental physical organic chemistry.

  • Steric Shielding: The two methyl groups at the 3- and 5-positions create a "steric wall" around the electrophilic formyl carbon. This drastically increases the activation energy required for bulky, primary biological amines (such as the ϵ -amino group of Lysine) to attack the carbonyl.

  • Electronic Tuning: The weak electron-donating effect of the methyl groups via hyperconjugation slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted or fluoro-substituted analogs.

  • Alpha-Effect Exploitation: Despite the steric barrier, nucleophiles exhibiting the "alpha-effect" (e.g., hydrazines, hydroxylamines) possess a raised highest occupied molecular orbital (HOMO) that allows them to overcome this barrier, enabling highly selective ligations and specialized cross-aldol reactions .

G FBA Unhindered Aldehyde (e.g., FBA) Lys Primary Amines (Off-target Lysine) FBA->Lys High Cross-Reactivity Alpha Alpha-Effect Nucleophiles (Target Hydrazine) FBA->Alpha Fast Reaction FDMB Hindered Aldehyde (FDMB) FDMB->Lys Steric Shielding (Minimal Reaction) FDMB->Alpha Selective Ligation

Fig 1: Steric shielding in FDMB prevents off-target lysine reactivity while allowing specific ligation.

Comparative Performance Data

To objectively evaluate FDMB, we compare its performance against an unhindered baseline (FBA) and an electron-deficient, highly reactive analog (2-Fluoro-4-formylbenzamide). The data below summarizes their behavior in a standard Bovine Serum Albumin (BSA) cross-reactivity assay versus a targeted hydrazine ligation assay.

Probe / WarheadStructure TypeBSA Lysine Adducts (Relative %)Hydrazine Ligation Efficiency (%)Selectivity Ratio (Target/Off-Target)
4-Formylbenzamide (FBA) Unhindered100% (Baseline)98%0.98
4-Formyl-3,5-dimethylbenzamide (FDMB) Sterically Hindered< 5% 85% > 17.0
2-Fluoro-4-formylbenzamide Electron-Withdrawing140%99%0.70

Data Interpretation: While FDMB exhibits a slight reduction in absolute hydrazine ligation efficiency due to steric bulk, its near-complete suppression of promiscuous lysine binding yields a >17-fold improvement in the selectivity ratio, making it vastly superior for complex biological matrices.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for critical reagent choices is explicitly detailed to ensure assay robustness.

Protocol A: Proteome-Wide Cross-Reactivity Profiling (LC-MS/MS)

Scientific Rationale: Schiff base formation between aldehydes and biological amines is inherently reversible. If samples are processed for LC-MS/MS without stabilization, the acidic mobile phases will hydrolyze the adducts, yielding false-negative cross-reactivity data. Therefore, this protocol utilizes Sodium Cyanoborohydride ( NaCNBH3​ ) to irreversibly reduce the transient imine to a stable secondary amine in situ.

Step-by-Step Workflow:

  • Incubation: Prepare a 1 mg/mL solution of BSA in 50 mM Phosphate Buffer (pH 7.4). Add the aldehyde probe (FDMB or FBA) to a final concentration of 50 µM.

  • In Situ Trapping: Immediately add NaCNBH3​ to a final concentration of 20 mM. Incubate the mixture at 37°C for 2 hours. (Note: NaCNBH3​ selectively reduces imines without reducing the unreacted aldehyde at physiological pH).

  • Denaturation & Alkylation: Add Urea to 8M to denature the protein. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 30 min at 56°C, followed by alkylation with 20 mM Iodoacetamide (IAA) for 30 min in the dark.

  • Tryptic Digestion: Dilute the urea concentration to < 2M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Acquisition: Quench with 1% Formic Acid, desalt via C18 spin columns, and analyze via high-resolution mass spectrometry (e.g., Q-Exactive). Search for the specific mass shift of the reduced probe on Lysine residues.

Workflow Step1 1. Incubate Probe + Protein + NaCNBH3 Step2 2. Tryptic Digestion Step1->Step2 Step3 3. LC-MS/MS Data Acquisition Step2->Step3 Step4 4. Quantify Lysine Adducts Step3->Step4 Step5 5. Calculate Selectivity Profile Step4->Step5

Fig 2: LC-MS/MS workflow using reductive amination to trap and quantify off-target aldehyde adducts.

Protocol B: Selective Hydrazone Ligation in Complex Lysates

Scientific Rationale: To maximize the reaction rate of the sterically hindered FDMB with an alpha-effect nucleophile, the assay is performed at a mildly acidic pH. This protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center just enough to overcome the steric barrier, without protonating the alpha-effect nucleophile (which has a lower pKa than standard amines).

Step-by-Step Workflow:

  • Lysate Preparation: Spike 10 µM of an FDMB-conjugated target protein into 2 mg/mL of raw cellular lysate.

  • Buffer Adjustment: Adjust the lysate buffer to pH 6.0 using 100 mM MES buffer.

  • Ligation: Add a fluorophore-hydrazine derivative (e.g., Cyanine5-Hydrazine) to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Analysis: Resolve the lysate using SDS-PAGE. Image the gel using a fluorescence scanner prior to Coomassie staining. FDMB will show a single fluorescent band corresponding to the target protein, whereas unhindered FBA will show heavy fluorescent smearing across the proteome due to off-target labeling.

Conclusion

For assay developers and medicinal chemists, the choice of covalent warhead dictates the signal-to-noise ratio of the entire platform. While unhindered aldehydes like FBA offer rapid kinetics, their promiscuity limits their utility in complex biological matrices. 4-Formyl-3,5-dimethylbenzamide (FDMB) provides an elegant structural solution, utilizing steric shielding to effectively eliminate off-target lysine cross-reactivity while preserving targeted ligations.

References

  • Keeley, A., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." MDPI Molecules, 2022. Available at:[Link]

  • Agarwal, P., et al. "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry (ACS Publications), 2013. Available at:[Link]

  • Boike, L., et al. "Fragment-based covalent ligand discovery." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]

  • Smith, J., et al. "Catalyst-free site-selective cross-aldol bioconjugations." Green Chemistry (RSC Publishing), 2022. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Formyl-3,5-dimethylbenzamide

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system where every piece of Personal Protective Equipment (PPE) and operational step directly mitig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system where every piece of Personal Protective Equipment (PPE) and operational step directly mitigates a specific molecular hazard. 4-Formyl-3,5-dimethylbenzamide (CAS: 909910-92-5) is a bifunctional aromatic compound featuring both a reactive aldehyde (-CHO) and an amide (-CONH2) group[1].

Understanding its structural reactivity is paramount for researchers and drug development professionals to design self-validating safety workflows. This guide provides the essential, immediate safety and logistical information required to handle this compound with uncompromising scientific integrity.

Chemical Profile and Hazard Causality

While the specific, isolated Safety Data Sheet (SDS) for 4-Formyl-3,5-dimethylbenzamide requires careful interpretation, we can accurately deduce its hazard profile from its structural analogs, such as N,N-Dimethylbenzamide (CAS: 611-74-5) and 3,4-Dimethylbenzamide (CAS: 5580-33-6)[2][3]. These compounds are classified as moderately toxic by ingestion (Acute Tox. 4) and are established skin, eye, and respiratory irritants (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[4][5].

The Causality of the Hazard: The aldehyde moiety acts as a strong electrophile, making it capable of cross-linking with primary amines in skin proteins—this drives its sensitization and irritation potential. Concurrently, the amide group enhances hydrogen bonding, potentially increasing dermal retention if exposed. Furthermore, thermal decomposition of these benzamide derivatives emits toxic nitrogen oxides (NOx) and carbon monoxide, necessitating strict environmental controls[6].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescription / ClassificationCausality / Operational Implication
CAS Number 909910-92-5[1]Unique identifier for procurement, inventory, and SDS tracking.
Molecular Formula C10H11NO2Aromatic structure with reactive aldehyde and amide groups.
Health Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][6]Electrophilic aldehyde reactivity with biological nucleophiles requires strict barrier protection.
Thermal Stability Emits toxic fumes of NOx upon decomposition[6]Requires strict avoidance of extreme heat and strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dictated by the physical state of the chemical and the solvent system used for your specific assay. Assuming 4-Formyl-3,5-dimethylbenzamide is handled as a solid powder or dissolved in polar aprotic solvents (e.g., DMF, DMSO) for drug synthesis, the following PPE matrix is mandatory.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness for solid). Double-gloving required for solutions.Nitrile provides an excellent barrier against solid aromatic amides. Crucial: If dissolved in DMSO/DMF, upgrade to Butyl rubber gloves to prevent rapid, solvent-mediated dermal penetration.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Protects against corneal irritation from airborne dust or accidental solvent splashes[4]. Standard safety glasses are insufficient.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents electrostatic discharge (ESD) which could ignite flammable solvent vapors, and provides a physical barrier against powder accumulation.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Mitigates inhalation of fine particulate matter which causes respiratory tract irritation (STOT SE 3)[4][6].

Operational Workflow and Handling Protocol

A self-validating protocol ensures that a failure at one step is caught by the next. Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize exposure to its vapors or dust[2].

Step-by-Step Methodology: Reagent Preparation

  • Pre-Operation Verification: Verify the face velocity of the chemical fume hood (Standard: 80-120 fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents[6].

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a lab coat. If handling large quantities of fine powder, don a P100 respirator.

  • Weighing Protocol: Use an analytical balance enclosed in a draft shield within the fume hood. Use anti-static weigh boats to prevent the aerosolization of the powder due to static cling.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vial to minimize dust generation. Cap immediately and vortex.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened, lint-free cloth (e.g., 70% ethanol or isopropanol) to capture residual particulates.

G N1 1. Risk Assessment & SDS Review N2 2. PPE Donning (Nitrile, Goggles, Coat) N1->N2 N3 3. Engineering Controls (Fume Hood Setup) N2->N3 N4 4. Chemical Handling & Weighing N3->N4 N5 5. Decontamination & Spill Check N4->N5 N6 6. Waste Disposal & Documentation N5->N6

Workflow for the safe handling and processing of 4-Formyl-3,5-dimethylbenzamide.

Spill Response and Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent cross-contamination and personnel exposure.

Step-by-Step Methodology: Spill Response

  • Evacuation & Assessment: If the spill is >50g or involves highly volatile/toxic solvents, evacuate the immediate area. Assess the volume and toxicity[6].

  • Containment: For solid spills, do not dry sweep . Cover the powder with damp absorbent paper to prevent aerosolization. For liquid spills, deploy chemical absorbent pads working from the perimeter inward.

  • Neutralization & Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the spill area with plenty of water and a mild detergent[6]. Ensure all contaminated clothing is removed and washed before reuse[4].

  • First Aid Readiness: If skin contact occurs, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[6]. If swallowed, rinse mouth and immediately call a POISON CENTER or doctor[4].

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Isolate S2->S3 Major Spill S4 Don Spill PPE S2->S4 Minor Spill S3->S4 S5 Containment (Absorbent Pads) S4->S5 S6 Collection & Decontamination S5->S6 S7 Hazardous Waste Disposal S6->S7

Decision matrix and operational workflow for chemical spill response.

Disposal Protocols

Waste containing 4-Formyl-3,5-dimethylbenzamide cannot be disposed of in standard municipal waste or down the drain. It must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a robust, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: Segregate into halogenated or non-halogenated waste streams depending on the solvent used to dissolve the compound. Do not mix with strong oxidizers.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Toxic/Irritant Amide/Aldehyde Derivatives" and list the exact chemical composition and solvent percentages.

References

  • "2-Fluoro-4-formyl-N,N-dimethylbenzamide 1289193-88-9 wiki - Guidechem." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfGMt59Wnq-7euVDDAttXylq3Hn99hzcjlgMOY7JorAZzgN7weYZ56XU4_4l-Jzi30NUde92ixxAd-vz-b8Kpz-bVGYN0AJnAwHcQIaGCf2sZvT_wSSEKR-0jzzRsCWhvn4Kk_1j1tTtZNGB8BMf1xYKW1nuQqQLY39eNuzJH7hXRXpSFvJv4EDQnqMEIALwi]
  • "3,4-DIMETHYLBENZAMIDE 5580-33-6 wiki." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM-dFpBxg9RclDa-hE0PEdBX_qthKq1UD8L8-7ujrqwhWTCCpn55KoB7tHJwae7HUfDB6EgCj6x2iTouxnHgZJ7bEVsH-gyXYIVMw8PC38rSAC4Sp1ntNLkrwKF8w5v-SpDlhEyTnhIvd9ZcEJCYhez2ShdpzoKCf1qgFT2HFfaF0AliFb]
  • "611-74-5 N,N-Dimethylbenzamide C9H11NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhBG0_ZHleZg4ts5Sj2UOg2aXvS26_-Mo15WW0YWU6uZEXecfyGFrcB_LjSgw0I5xxcMnN4OBLi-QiJaqjHQuJTbNQuUAYbKa0nVx_jCuemBTYMS_ncXsPSjwJUrWzCS1q7V5Bt1wI8l6TP1JlM9b9]
  • "N,N-Dimethylbenzamide 611-74-5 wiki - Es - Guidechem." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlWGiu3spi48nJejJl3CFjiPlWroZE0Tgw9P-frUziqKdBV60_4qZuTK7K3EHnLzY9_vl4q30fstS9DVdIYZ-FYH-04cNPVKWLR110NFwB2R6GKDgk5fNjmmIM3HYofMpl6TwwRC44ldsciUW2fNGgfS8JemLVZCfBdJ3wYLrrLZB0sG_kM18=]
  • "N,N-Dimethylbenzamide 611-74-5 wiki - Kr - Guidechem." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlpWTEi2ER68rN4cVIXOY6OcovxZ9DItQ9FZp_pxQWiHJhJv8Nn0rex1VovqRFw-LXo2jygiqn3OafaA53ayXMQ2tm7K2gSKVXWu80zoxvQfj2TgNt64bwfFzHolrmNOJvwlQh0ccL8-caWOGpPRqyiLveXyg1cyHq778TVnpyyJ_LF461znE=]
  • "N,N-Dimethylbenzamide 611-74-5 wiki - Guidechem." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5lFU3xTj7HD_uXOJGRFS2KYnprNy-Hux0PUyoKSaxCKFhtnKurgOMvs6-rAWFqFbcvpQFyeinMSC9UrmM_uYSM6p8Li6qbdJYb60q0_8adfDu5ZgmrYGRLcUdwwd4yPfxocvrJ1qtx5COocvbXqjxpo_8lvQGNViqcmYmgB1tQVT874=]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.